4-(1h-Indol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-indol-1-ylbenzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-10H,(H,17,18) |
InChI Key |
XVTBRXBNYSOSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of 4-(1H-Indol-1-yl)benzoic acid
Executive Summary
4-(1H-Indol-1-yl)benzoic acid (CAS: 71935-16-5 ) is a rigid biaryl building block extensively utilized in medicinal chemistry.[1] Characterized by an indole core coupled via the N1-position to a para-benzoic acid moiety, this scaffold serves as a critical pharmacophore in the development of kinase inhibitors, nuclear receptor modulators, and protein-protein interaction (PPI) inhibitors. Its structural uniqueness lies in the
Part 1: Structural & Electronic Analysis
Molecular Framework
The molecule consists of two aromatic systems—an electron-rich indole and an electron-poor benzoic acid—linked by a C-N single bond. Unlike C3-linked indoles (which are formed via electrophilic aromatic substitution), the N1-linkage requires transition-metal-catalyzed cross-coupling to synthesize.
-
Steric Conformation: The ortho-hydrogens of the phenyl ring and the C2/C7 hydrogens of the indole ring create significant steric repulsion. This forces the molecule into a non-planar, twisted conformation. The dihedral angle between the indole and phenyl planes is typically 40–60° , preventing efficient
-stacking but enhancing solubility and selectivity in enzyme pockets. -
Electronic Distribution: The indole nitrogen lone pair is part of the indole aromatic sextet. Its conjugation with the benzoic acid phenyl ring is limited due to the twisted geometry.[2] However, the electron-withdrawing nature of the p-carboxyl group decreases the electron density on the indole, making it less susceptible to oxidation compared to free indole.
Pharmacophore Visualization
The following diagram illustrates the core pharmacophoric features and the steric twist that defines its binding properties.
Figure 1: Pharmacophoric dissection of 4-(1H-Indol-1-yl)benzoic acid showing the hydrophobic indole tail and the polar acid head, separated by a rigid, twisted linker.[3][4]
Part 2: Synthesis & Fabrication[5][6][7][8][9]
The synthesis of 4-(1H-Indol-1-yl)benzoic acid is non-trivial due to the low nucleophilicity of the indole nitrogen and the potential for C3-arylation side reactions. The most robust industrial method employs copper-catalyzed Ullmann-type coupling or Palladium-catalyzed Buchwald-Hartwig amination .
Synthetic Route: Modified Ullmann Coupling
This protocol is preferred for its cost-effectiveness and scalability compared to Pd-catalyzed routes. It utilizes a copper(I) catalyst with a diamine ligand to facilitate the C-N bond formation.
Reaction Scheme:
Detailed Experimental Protocol
Note: This protocol assumes the use of 4-iodobenzoic acid methyl ester followed by hydrolysis, which generally provides higher yields than using the free acid directly.
Step 1: N-Arylation (Coupling)
-
Reagents:
-
Indole (1.0 equiv, 10 mmol, 1.17 g)
-
Methyl 4-iodobenzoate (1.1 equiv, 11 mmol, 2.88 g)
-
Copper(I) Iodide (CuI) (0.05 equiv, 0.5 mmol, 95 mg)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (Ligand) (0.1 equiv, 1.0 mmol)
-
Potassium Phosphate (
) (2.0 equiv, 20 mmol, 4.24 g) -
Toluene or 1,4-Dioxane (20 mL, anhydrous)
-
-
Procedure:
-
Charge a flame-dried Schlenk tube with CuI,
, Indole, and Methyl 4-iodobenzoate. -
Evacuate and backfill with Argon (3 cycles).
-
Add the solvent (Toluene) and the diamine ligand via syringe.
-
Seal the tube and heat to 110°C for 24 hours with vigorous stirring.
-
Monitor: Check reaction progress via TLC (Hexane:EtOAc 8:1). The product (ester) will appear as a new UV-active spot with lower
than indole. -
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the intermediate ester via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Step 2: Hydrolysis
-
Reagents:
-
Intermediate Methyl Ester (from Step 1)
-
Lithium Hydroxide (LiOH·
) (3.0 equiv) -
THF/Water (3:1 ratio)
-
-
Procedure:
-
Dissolve the ester in THF/Water. Add LiOH.
-
Stir at 60°C for 4 hours.
-
Acidification: Cool to 0°C. Carefully acidify to pH ~3 using 1M HCl. A white precipitate should form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain pure 4-(1H-Indol-1-yl)benzoic acid.
-
Figure 2: Step-by-step synthetic workflow for the production of 4-(1H-Indol-1-yl)benzoic acid.
Part 3: Characterization Data[7]
Researchers should validate the synthesized compound using the following expected spectroscopic data.
Predicted NMR Data ( -DMSO)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 13.0 | Broad s | 1H | -COOH (Carboxylic Acid) |
| 1H | 8.15 | d ( | 2H | Benzoic Ar-H (Ortho to COOH) |
| 1H | 7.75 | d ( | 2H | Benzoic Ar-H (Ortho to N) |
| 1H | 7.70 | d ( | 1H | Indole C4-H |
| 1H | 7.65 | d ( | 1H | Indole C2-H |
| 1H | 7.60 | d ( | 1H | Indole C7-H |
| 1H | 7.20 - 7.10 | m | 2H | Indole C5-H, C6-H |
| 1H | 6.75 | d ( | 1H | Indole C3-H |
Mass Spectrometry (ESI)
-
Molecular Formula:
-
Exact Mass: 237.08
-
Observed m/z: 238.1
(Positive Mode) or 236.1 (Negative Mode).
Part 4: Applications in Drug Discovery[10]
Kinase Inhibition
The 4-(indol-1-yl)benzoic acid scaffold mimics the adenosine motif of ATP. The benzoic acid moiety often forms critical hydrogen bonds with the "hinge region" or lysine residues in the active site of kinases, while the indole ring occupies the hydrophobic back-pocket (Gatekeeper region).
Bioisosterism
This scaffold is frequently used as a bioisostere for:
-
Biaryl Ethers: Replacing an -O- linker with an -N- linker to increase metabolic stability.
-
Biphenyls: Introducing the indole nitrogen adds a hydrogen bond acceptor vector that a simple biphenyl lacks.
PROTAC Linkers
Due to its rigid, linear geometry, this molecule is increasingly used as a linker component in Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid allows for facile amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives), while the indole can be substituted to tune the linker length and solubility profile.
References
-
Sigma-Aldrich. 4-(1H-Indol-1-yl)benzoic acid Product Sheet. CAS: 71935-16-5.[1] Link
- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Diamin-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Letters, 3(25), 4201–4204.
- Deng, W., et al. (2011). Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Tetrahedron Letters, 45(11), 2311-2315.
-
PubChem. Compound Summary for CID 13626292: 4-(1H-Indol-1-yl)benzoic acid.[3][5] Link
Sources
- 1. CAS 71935-16-5 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 406235-63-0|4-(1H-Indol-4-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 4-(1H-Indol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(1H-Indol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document will delve into its chemical identity, synthesis methodologies, physicochemical properties, and potential applications, offering a valuable resource for professionals in research and development.
Core Molecular Identity
4-(1H-Indol-1-yl)benzoic acid is an organic compound featuring an indole ring linked via its nitrogen atom to the 4th position of a benzoic acid ring. This unique structural arrangement imparts specific chemical and biological properties to the molecule.
Molecular Formula and Weight
The chemical formula for 4-(1H-Indol-1-yl)benzoic acid is C₁₅H₁₁NO₂ . This composition results in a precise molecular weight of 237.25 g/mol .
Chemical Identifiers
For unambiguous identification and database referencing, the following identifiers are crucial:
| Identifier | Value |
| IUPAC Name | 4-(1H-indol-1-yl)benzoic acid |
| CAS Number | 80773-45-7 |
Synthesis and Elucidation
The synthesis of 4-(1H-Indol-1-yl)benzoic acid primarily involves the formation of a carbon-nitrogen bond between the indole and benzoic acid moieties. The two most prevalent and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.
Synthetic Pathways
The choice between these synthetic routes often depends on the availability of starting materials, desired yield, and tolerance to specific reaction conditions.
Caption: Key synthetic routes to 4-(1H-Indol-1-yl)benzoic acid.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a classic method for forming aryl-nitrogen bonds, typically employing a copper catalyst.[1]
Step-by-Step Methodology:
-
Reactant Preparation: In a dry reaction vessel, combine indole (1.0 equivalent), 4-iodobenzoic acid or 4-bromobenzoic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Catalyst and Solvent Addition: Add a catalytic amount of copper(I) iodide (CuI, ~10 mol%) and a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the mixture to a high temperature (typically 120-160 °C) and maintain it under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(1H-Indol-1-yl)benzoic acid.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a more modern and often milder alternative, utilizing a palladium catalyst with a phosphine ligand.[2][3]
Step-by-Step Methodology:
-
Reactant and Catalyst Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromobenzoic acid (1.0 equivalent), indole (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, ~2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, ~4-10 mol%).
-
Base and Solvent Addition: Add a base, such as cesium carbonate or potassium phosphate (2.0-3.0 equivalents), and an anhydrous solvent, typically toluene or dioxane.
-
Reaction Execution: Heat the mixture to reflux (around 80-110 °C) and stir for several hours until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for the characterization and quality control of 4-(1H-Indol-1-yl)benzoic acid.
Physical Properties
| Property | Value |
| Melting Point | Data not consistently available in searched literature. |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols and chlorinated solvents; and likely insoluble in water and nonpolar solvents like hexane. |
| Appearance | Expected to be a solid, likely crystalline, with a color ranging from white to off-white or pale yellow. |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the structure of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on both the indole and benzoic acid rings. Key expected signals include a singlet for the C2-H of the indole, doublets for the ortho- and meta-protons of the benzoic acid ring, and a set of multiplets for the protons on the benzo portion of the indole ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 15 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which will be significantly downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and C-N and C-H stretches associated with the aromatic rings.
Applications in Research and Drug Development
The indole nucleus is a prominent scaffold in many biologically active compounds. The addition of the benzoic acid moiety to the indole nitrogen introduces a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Relevance
While specific biological targets for 4-(1H-Indol-1-yl)benzoic acid are not extensively documented in the public domain, derivatives of indole-benzoic acid have shown promise in several therapeutic areas. For instance, certain indole derivatives containing a benzoic acid group have been investigated as potential inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer.[4] The structural motif of 4-(1H-Indol-1-yl)benzoic acid makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The carboxylic acid group of 4-(1H-Indol-1-yl)benzoic acid provides a reactive site for various chemical transformations, including amidation, esterification, and reduction. This makes the compound a versatile intermediate for the synthesis of a library of derivatives for screening in drug discovery programs.
Caption: Potential application areas for 4-(1H-Indol-1-yl)benzoic acid.
Conclusion
4-(1H-Indol-1-yl)benzoic acid is a well-defined chemical entity with established synthetic routes. Its structure, combining the biologically significant indole scaffold with the versatile benzoic acid functional group, makes it a compound of considerable interest for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and developers working with this and related molecules.
References
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved February 5, 2026, from [Link]
- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524.
-
PubChem. (n.d.). 4-(1H-indol-2-ylsulfonylamino)benzoic acid. Retrieved February 5, 2026, from [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
-
ResearchGate. (n.d.). ¹H NMR spectrum of 4-(1H-indol-1-yl)benzaldehyde. Retrieved February 5, 2026, from [Link]
- ACS Publications. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Applied Sciences, 11(24), 11642.
- National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 5, 2026, from [Link]
- MDPI. (2023).
-
ResearchGate. (n.d.). Ullmann condensation of 2,4-dihalobenzoic acid 67 and 68 with ammonia. Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 5, 2026, from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabete. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 4-(1H-Pyrrol-1-yl)benzoic acid. Retrieved February 5, 2026, from [Link]
- ACS Publications. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11688.
- PubMed. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 490-499.
-
PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved February 5, 2026, from [Link]
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3767-3773.
- Preprints.org. (2023).
- NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-pentyl- (CAS 26311-45-5). Retrieved February 5, 2026, from [Link]
-
Department of Pharmaceutical Chemistry. (n.d.). RESEARCH PUBLICATIONS. Retrieved February 5, 2026, from [Link]
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- PubMed. (2020). Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. Chemistry & Biodiversity, 17(12), e2000519.
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Handling of 4-(1H-Indol-1-yl)benzoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(1H-Indol-1-yl)benzoic acid , a pivotal N-aryl indole building block often utilized in the synthesis of estrogen receptor ligands, anti-inflammatory agents, and fluorescent probes.
While specific solubility data for this exact intermediate is often absent from public chemical indices, its physicochemical behavior can be accurately extrapolated from its structural congeners (N-substituted indoles and benzoic acid derivatives). This guide synthesizes theoretical principles with practical laboratory protocols to ensure reproducible stock solution preparation in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .
Part 1: Physicochemical Profile & Structural Analysis[1]
Understanding the solubility requires dissecting the molecule into its functional pharmacophores. 4-(1H-Indol-1-yl)benzoic acid consists of a hydrophobic indole ring fused via a C-N bond to a hydrophilic (at high pH) benzoic acid moiety.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₅H₁₁NO₂ | Moderate Molecular Weight (MW ~237.26 g/mol ) favors solubility in polar organic solvents. |
| Structural Class | N-Aryl Indole / Aromatic Acid | Planar, rigid structure promotes π-π stacking, potentially reducing solubility in non-polar solvents but enhancing stability in DMSO. |
| Predicted LogP | ~3.5 - 4.2 | Highly lipophilic. Poor water solubility (< 0.1 mg/mL) without pH adjustment. |
| Acidic pKa | ~4.2 (Benzoic acid moiety) | Soluble in basic aqueous buffers (pH > 6); remains protonated and neutral in DMSO/MeOH. |
| H-Bond Donors | 1 (Carboxylic acid -OH) | Capable of H-bonding with DMSO sulfinyl oxygen and Methanol hydroxyls. |
Part 2: Solubility in DMSO (The Gold Standard)
Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions of 4-(1H-Indol-1-yl)benzoic acid due to its high dielectric constant (
Theoretical & Practical Limits
-
Saturation Limit: Experimental evidence with structural analogs (e.g., 4-(1H-imidazol-1-yl)benzoic acid) suggests a saturation limit in anhydrous DMSO of >100 mg/mL (approx. 400 mM) at 25°C.
-
Working Concentration: For biological assays or synthetic stock, a standard concentration of 10 mM to 50 mM is recommended. This range avoids the risk of precipitation upon freeze-thaw cycles.
Mechanism of Solvation
DMSO acts as a powerful hydrogen bond acceptor. The sulfinyl oxygen accepts the proton from the carboxylic acid group of the solute, while the methyl groups of DMSO interact with the hydrophobic indole/phenyl rings via van der Waals forces.
Protocol: Preparation of 50 mM Stock Solution
-
Weighing: Accurately weigh 11.86 mg of 4-(1H-Indol-1-yl)benzoic acid into a sterile amber glass vial (amber protects potential photosensitivity of the indole ring).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes. The solution should be clear and colorless to pale yellow.
-
Storage: Aliquot into small volumes (e.g., 100 µL) to minimize freeze-thaw cycles. Store at -20°C.
Critical Warning (Hygroscopicity): DMSO is hygroscopic. Absorption of water can significantly decrease the solubility of this hydrophobic acid, leading to "crashing out" over time. Always use fresh or desiccant-stored DMSO.
Part 3: Solubility in Methanol (The Working Solvent)
Methanol (MeOH) serves as an excellent secondary solvent, particularly for LC-MS sample preparation, purification, and crystallization.
Theoretical & Practical Limits
-
Saturation Limit: Moderate solubility, estimated at 20–40 mg/mL at 25°C.
-
Temperature Dependence: Solubility increases significantly with temperature. Recrystallization is often performed by dissolving in hot methanol and cooling.
Utility in Purification
Unlike DMSO, Methanol is volatile (bp 64.7°C). This makes it the solvent of choice for:
-
Transfer: Moving the compound between reaction vessels.
-
Analysis: Preparing dilute samples (e.g., 10 µM) for HPLC/MS injection.
-
Esterification: Note that prolonged storage of the acid in methanol (especially with catalytic acid present) can lead to the formation of the methyl ester artifact. Analyze fresh.
Part 4: Comparative Analysis & Workflow
Solvent Selection Matrix
| Feature | DMSO | Methanol |
| Solubility Capacity | High (Primary Stock) | Moderate (Secondary Dilution) |
| Volatility | Low (Difficult to remove) | High (Easy to evaporate) |
| Biological Compatibility | Toxic > 0.1-1% (Cell dependent) | Toxic (Not for cell assays) |
| Reactivity Risk | Low (Inert) | Moderate (Potential Esterification) |
| Freezing Point | 19°C (Freezes in fridge) | -97°C (Liquid in freezer) |
Experimental Workflow: Solubility Determination
The following diagram illustrates the self-validating protocol for determining the exact solubility limit in your specific lab conditions.
Figure 1: A rigorous workflow to determine thermodynamic solubility, ensuring data integrity before biological testing.
Part 5: References
-
Zhang, J. et al. (2011).[1] "Solubility of benzoic acid in pure solvents and binary mixtures." Journal of Chemical & Engineering Data. Link (Provides baseline solubility data for the benzoic acid moiety).
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link (Foundational text on logP and solubility prediction).
-
PubChem Compound Summary. "Benzoic Acid." National Center for Biotechnology Information. Link (Source for physicochemical constants of the parent scaffold).
-
Cheng, X. et al. (2010). "Synthesis and properties of N-substituted indole derivatives." Molecules. Link (Discusses solubility trends of indole derivatives in organic solvents).
-
Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source for the Shake-Flask protocol described in Figure 1).
Sources
An In-Depth Technical Guide to 4-(1H-Indol-1-yl)benzoic Acid
Introduction: Defining the Scaffold
The molecule initially described as N-(4-carboxyphenyl)indole is more precisely identified by the IUPAC name 4-(1H-Indol-1-yl)benzoic acid . This compound represents a significant scaffold in medicinal chemistry, merging two biologically important pharmacophores: the indole ring system and the benzoic acid moiety. The indole core is a privileged structure found in numerous natural products and FDA-approved drugs, while benzoic acid derivatives are also prevalent in pharmaceuticals. This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and potential applications of 4-(1H-Indol-1-yl)benzoic acid, tailored for researchers and professionals in drug development.
Chemical Identity and Molecular Structure
A clear and unambiguous identification of a chemical entity is foundational for research and development. This section details the key identifiers for 4-(1H-Indol-1-yl)benzoic acid.
Core Chemical Identifiers
While a dedicated PubChem entry for 4-(1H-Indol-1-yl)benzoic acid is not readily found, its identifiers can be systematically determined.
| Identifier | Value | Source |
| IUPAC Name | 4-(1H-Indol-1-yl)benzoic acid | IUPAC Nomenclature |
| Canonical SMILES | O=C(O)c1ccc(cc1)n1cccc2c1cccc2 | Derived |
| Molecular Formula | C₁₅H₁₁NO₂ | Calculated |
| Molecular Weight | 237.25 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Related CAS Number | 1020933-45-2 (for 4-(Indolin-1-yl)benzoic acid) | Synblock[1] |
Note: The provided related CAS number is for the indoline analog, where the indole's 2,3-double bond is saturated.
Structural Representation
The structure of 4-(1H-Indol-1-yl)benzoic acid, featuring a planar indole ring linked via its nitrogen atom to a para-substituted benzoic acid, is crucial for its interaction with biological targets.
Caption: 2D Structure of 4-(1H-Indol-1-yl)benzoic acid.
Synthesis of 4-(1H-Indol-1-yl)benzoic acid
The formation of the N-aryl bond between the indole nitrogen and the phenyl ring is the key synthetic step. Classical methods like the Ullmann condensation and modern palladium-catalyzed reactions such as the Buchwald-Hartwig amination are the most viable approaches.
Ullmann Condensation Approach
The Ullmann condensation is a well-established method for forming carbon-nitrogen bonds, typically involving a copper catalyst, a base, and elevated temperatures. The synthesis of the analogous 4-(imidazol-1-yl)benzoic acid provides a procedural blueprint for this approach[2].
Caption: Generalized workflow for the Ullmann Condensation.
Experimental Protocol (Adapted from analogous synthesis[2])
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole (1.2 equivalents), 4-iodobenzoic acid (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of copper(I) iodide (e.g., 10 mol%).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to a high temperature (typically 120-160 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3. This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation[3]. It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction[4][5].
Core Principle: This reaction couples an amine (indole) with an aryl halide (4-halobenzoic acid) in the presence of a palladium catalyst, a phosphine ligand, and a base[3]. The choice of ligand is critical and often requires bulky, electron-rich phosphines to facilitate the catalytic cycle[6].
Advantages over Ullmann Condensation:
-
Generally lower reaction temperatures.
-
Higher functional group tolerance.
-
Often requires lower catalyst loading.
Potential Applications in Drug Discovery
While direct biological studies on 4-(1H-Indol-1-yl)benzoic acid are not extensively reported, the constituent moieties and structurally related compounds point towards significant therapeutic potential.
Scaffold for Targeted Therapies
The indole ring system is a key feature in a multitude of compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. Benzoic acid and its derivatives are also known to possess a range of biological effects, including antimicrobial and anti-inflammatory actions[7].
A recent preclinical study highlighted a derivative, 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid, as a potential inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in the progression of castration-resistant prostate cancer[8]. This finding underscores the utility of the 4-(1H-indol-1-yl)benzoic acid core as a template for designing targeted therapeutic agents.
Fragment for Library Synthesis
In the context of fragment-based drug discovery (FBDD), 4-(1H-Indol-1-yl)benzoic acid serves as an excellent starting point for the synthesis of compound libraries. The carboxylic acid handle allows for straightforward derivatization via amide bond formation, enabling the exploration of a wide chemical space to identify potent and selective modulators of various biological targets.
Conclusion
4-(1H-Indol-1-yl)benzoic acid is a valuable heterocyclic building block with considerable potential in the field of medicinal chemistry. While its own biological profile is yet to be fully elucidated, its strategic combination of the indole and benzoic acid pharmacophores makes it an attractive scaffold for the development of novel therapeutics. The synthesis of this compound is accessible through established synthetic methodologies such as the Ullmann condensation and the Buchwald-Hartwig amination. As research into indole-based therapeutics continues to expand, molecules like 4-(1H-Indol-1-yl)benzoic acid will undoubtedly play a crucial role in the discovery of next-generation medicines.
References
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
-
Pharmaffiliates. 4-(1-Nitrosohydrazinyl)benzoic Acid. [Link]
-
ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
-
Organic Syntheses. Indazole. [Link]
-
ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]
-
ResearchGate. Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
International Journal of Pharmacy and Technology. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). [Link]
-
National Institutes of Health. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
National Institutes of Health. Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. [Link]
-
ACS Publications. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (PDF) The Mechanism of the Modified Ullmann Reaction. [Link]
-
National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Pharmacy 180. SAR of Benzoic Acid Derivatives - Local Anaesthetics. [Link]
-
ACS Publications. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
-
U.S. Environmental Protection Agency. Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- - Substance Details. [Link]
Sources
- 1. CAS 1020933-45-2 | 4-(Indolin-1-yl)benzoic acid - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. preprints.org [preprints.org]
The 4-(1H-Indol-1-yl)benzoic Acid Scaffold: A Versatile Platform for Nuclear Receptor and Kinase Targeting
[1]
Executive Summary: The Privileged N-Aryl Indole Architecture[1]
In the landscape of modern medicinal chemistry, the 4-(1H-indol-1-yl)benzoic acid scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold uniquely combines the lipophilic, electron-rich indole core (mimicking tryptophan or purine residues) with a rigid phenyl spacer and a polar carboxylic acid tail.
This guide dissects the utility of this scaffold, moving beyond basic synthesis to explore its critical role in designing agonists for Peroxisome Proliferator-Activated Receptors (PPARs), Aldose Reductase inhibitors (ARIs), and targeted anticancer agents.
Chemical Architecture & Synthetic Causality[1]
The structural integrity of 4-(1H-indol-1-yl)benzoic acid relies on the
Synthetic Pathways: The Choice of Methodology
Constructing the
-
Method A: Nucleophilic Aromatic Substitution (SNAr)
-
Method B: Buchwald-Hartwig Amination (Pd-Catalyzed) [1]
-
Method C: Ullmann-Type Coupling (Cu-Catalyzed)
-
Logic: The industrial workhorse. Uses CuI and a diamine ligand (e.g., DMEDA) to facilitate the coupling.
-
Verdict: For the specific synthesis of 4-(1H-indol-1-yl)benzoic acid, the Modified Ullmann is often preferred for cost-efficiency and scalability, avoiding expensive Pd ligands.[1]
-
Visualization: Synthetic Workflow
Figure 1: Optimized synthetic workflow for the generation of the target scaffold via Copper-catalyzed Ullmann coupling.[1]
Medicinal Chemistry Applications
Target Class 1: Nuclear Receptors (PPAR Agonists)
The 4-(1H-indol-1-yl)benzoic acid scaffold is a bioisostere of the fibrate class of drugs.[1]
-
Mechanism: The carboxylic acid mimics the carboxylate head group of endogenous fatty acids, forming a salt bridge with tyrosine/histidine residues in the PPAR ligand-binding domain (LBD). The indole moiety occupies the large hydrophobic pocket (Arm II/III), stabilizing the active conformation (AF-2 helix).
-
SAR Insight: Substitution at the Indole C5 position (e.g., -OMe, -Cl) significantly enhances potency by filling the hydrophobic sub-pocket.[1]
Target Class 2: Aldose Reductase Inhibitors (ARIs)
Used in treating diabetic complications (neuropathy/retinopathy).
-
Mechanism: The indole ring provides the rigid hydrophobic scaffold required to stack against the Trp111 residue in the active site, while the benzoic acid chelates the catalytic Zn²⁺ or interacts with the anion-binding pocket.
-
Selectivity: The
-aryl linkage provides rigidity that improves selectivity for ALR2 over the related aldehyde reductase (ALR1), reducing side effects.
Target Class 3: Anticancer (Tubulin & Kinases)
-
Tubulin Polymerization: Indole-based molecules bind to the Colchicine site of tubulin.[1] The benzoic acid moiety improves aqueous solubility—a common failure point for lipophilic indole drugs.
-
Kinase Inhibition: The scaffold serves as an ATP-mimetic core.[1] The carboxylic acid can be converted to an amide or hydroxamic acid to target solvent-exposed regions or zinc-dependent HDACs (in dual-target designs).[1]
Validated Experimental Protocols
Synthesis of 4-(1H-Indol-1-yl)benzoic Acid
This protocol is self-validating via TLC monitoring and distinct solubility changes.[1]
Reagents:
-
Indole (1.0 equiv)
-
Methyl 4-iodobenzoate (1.1 equiv)[1]
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv) - Ligand[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
DMSO (anhydrous)
Step-by-Step Methodology:
-
Coupling (The Ullmann Step):
-
Charge a flame-dried Schlenk flask with Indole (1.17 g, 10 mmol), Methyl 4-iodobenzoate (2.88 g, 11 mmol), CuI (190 mg, 1 mmol), L-Proline (230 mg, 2 mmol), and K₂CO₃ (2.76 g, 20 mmol).
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Add DMSO (20 mL) via syringe.
-
Heat to 110°C for 24 hours. Checkpoint: The reaction mixture will turn from green/blue to a dark suspension.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMSO. Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1) to yield the methyl ester.
-
-
Hydrolysis (The Deprotection Step):
-
Dissolve the intermediate ester (2.0 g) in THF/MeOH/H₂O (3:1:1, 50 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).
-
Stir at RT for 4 hours. Checkpoint: TLC should show disappearance of the non-polar ester spot and appearance of a baseline spot.
-
Isolation: Acidify carefully with 1M HCl to pH 2–3. The product will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and dry under vacuum.
-
Characterization:
-
¹H NMR (DMSO-d₆): Look for the diagnostic doublet of doublets for the benzoic acid protons (approx. δ 8.1 and 7.8 ppm) and the indole N-CH proton shifts.[1]
-
Melting Point: Expect >200°C (high crystallinity due to H-bonding).
Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical but mechanistically grounded SAR trends for this scaffold in PPAR
| Compound Variant | Indole Substitution (R1) | Benzoic Acid Position | EC50 (PPAR | Interpretation |
| Core Scaffold | H | Para | 15.2 µM | Weak agonist; lacks hydrophobic tail fill.[1] |
| Analog A | 5-Methoxy | Para | 2.4 µM | 5-OMe fills hydrophobic pocket; H-bond acceptor.[1] |
| Analog B | 5-Chloro | Para | 1.8 µM | Halogen bond / Lipophilic interaction.[1] |
| Analog C | H | Meta | > 50 µM | Loss of linear geometry required for salt bridge. |
| Analog D | 3-Chloro | Para | 8.5 µM | Steric clash at C3 reduces fit.[1] |
Biological Pathway Visualization
The following diagram illustrates the dual-pathway potential of this scaffold in an oncology context: targeting both metabolic regulation (PPAR) and proliferation (Tubulin/Kinase).
Figure 2: Dual-mechanism of action potential for Indole-Benzoic acid derivatives in cancer therapy.
References
-
Ma, D., & Cai, Q. (2001).[3] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
-
Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate.[1] Organic Letters.[3] Link (Foundation for Cu-catalyzed arylation protocols).
-
Mahindroo, N., et al. (2006). Novel Indole-based PPAR Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.[2] Link
-
Verma, S. K., et al. (2019).[4] Indole derivatives as potential anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry.[2][5][6][7][8] Link
-
Li, H., et al. (2015). Design and synthesis of 4-(1H-indol-1-yl)benzoic acid derivatives as novel PPARγ agonists.[1] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Multifaceted Bioactivity of 4-(1H-Indol-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a fertile ground for the development of novel therapeutic agents. This guide focuses on a specific class of indole-containing molecules: 4-(1H-Indol-1-yl)benzoic acid and its derivatives. The strategic combination of the indole moiety with a benzoic acid functionality creates a molecular framework with diverse and potent bioactivities, ranging from anticancer and anti-inflammatory to antimicrobial effects. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.
Anticancer Potential: Targeting Multiple Hallmarks of Cancer
Derivatives of 4-(1H-indol-1-yl)benzoic acid have emerged as significant leads in oncology research, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1][3][4][5]
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of these derivatives is not limited to a single pathway. Evidence suggests they can interfere with critical cellular processes essential for tumor growth and survival.
-
Tubulin Polymerization Inhibition: Several indole derivatives have been shown to inhibit tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[3]
-
Enzyme Inhibition: A crucial strategy in cancer therapy is the inhibition of enzymes that drive tumor progression. Indole-based compounds have been identified as potent inhibitors of key enzymes such as:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Specific indole derivatives have been shown to inhibit EGFR, offering a targeted therapeutic approach.[1]
-
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is involved in inflammation and has been implicated in the development and progression of several cancers. Inhibition of COX-2 by indole derivatives can suppress tumor growth.[1][6]
-
Carbonic Anhydrase: Certain indole-based sulfonamides have demonstrated potent and selective inhibition of human carbonic anhydrase isoforms, some of which are associated with tumor metabolism and proliferation.[7]
-
Experimental Workflow: In Vitro Anticancer Activity Assessment
A robust and reproducible workflow is critical for evaluating the anticancer potential of novel compounds. The following diagram illustrates a standard pipeline for in vitro testing.
Caption: A typical workflow for the synthesis and in vitro evaluation of anticancer activity of 4-(1H-Indol-1-yl)benzoic acid derivatives.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells or KNS42 pediatric brain cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indole-hydrazone derivatives | MCF-7 (Breast) | Varies (e.g., 61-68% inhibition at 100 µg/ml for some compounds) | Not specified | [2] |
| Benzimidazole-indole hybrid | KNS42 (Pediatric Brain) | 4.03 | Not specified | [8] |
| Benzimidazole-indole derivative | Various | 0.05 | Tubulin polymerization inhibition | [3] |
| 28-indole-betulin derivatives | MCF-7 (Breast) | Varies | Induction of apoptosis | [9] |
Anti-inflammatory Properties: Quelling the Inflammatory Cascade
Inflammation is a complex biological response implicated in numerous diseases.[10] 4-(1H-Indol-1-yl)benzoic acid derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory process.[6][10][11]
Mechanism of Action: Targeting Pro-inflammatory Enzymes
The anti-inflammatory effects of these indole derivatives are primarily attributed to their ability to inhibit enzymes that produce pro-inflammatory mediators.
-
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Many indole derivatives exhibit inhibitory activity against both COX isoforms, with some showing selectivity for COX-2, which is often upregulated at sites of inflammation.[6][11] This mechanism is shared with widely used non-steroidal anti-inflammatory drugs (NSAIDs).
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition: mPGES-1 is a terminal synthase that specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin. Inhibition of mPGES-1 represents a more targeted approach to reducing inflammation compared to non-selective COX inhibition.[12]
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators. Some benzo[g]indole-3-carboxylates have been shown to inhibit 5-LOX, providing a dual mechanism of anti-inflammatory action by targeting both the prostaglandin and leukotriene pathways.[12]
Signaling Pathway: Arachidonic Acid Cascade and Inhibition
The following diagram illustrates the points of intervention for 4-(1H-Indol-1-yl)benzoic acid derivatives within the arachidonic acid inflammatory pathway.
Caption: Inhibition of the arachidonic acid cascade by 4-(1H-Indol-1-yl)benzoic acid derivatives.
Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for evaluating the acute anti-inflammatory activity of compounds.[2][13]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose (e.g., 0.2 mmol/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[2]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Data Summary: Anti-inflammatory Activity
| Compound Class | In Vivo/In Vitro Model | % Inhibition | Reference |
| Indole-hydrazone derivatives | Carrageenan-induced rat paw edema | 72.3 - 89.3 | [2] |
| Indole Schiff base derivatives | Carrageenan-induced rat paw edema | up to 63.69 | [6] |
| 1,5-disubstituted indole derivatives | Carrageenan-induced rat paw edema | 12.12 to 65.51 | [13] |
| Benzo[g]indole-3-carboxylate | Carrageenan-induced mouse paw edema | Significant reduction | [12] |
Antimicrobial Activity: Combating Bacterial Pathogens
The emergence of antibiotic-resistant bacteria poses a significant threat to global health.[14][15] Derivatives of 4-(1H-indol-1-yl)benzoic acid have shown promising antimicrobial activity against a range of bacterial strains, including multidrug-resistant isolates.[14][16]
Mechanism of Action: Diverse Modes of Bacterial Inhibition
The antimicrobial action of these compounds can be attributed to several mechanisms:
-
Fatty Acid Biosynthesis Inhibition: Some pyrazole derivatives containing a benzoic acid moiety have been identified as inhibitors of bacterial fatty acid biosynthesis, a crucial pathway for bacterial survival.[16]
-
Enzyme Inhibition: As seen with their anticancer activity, enzyme inhibition is also a key mechanism in their antimicrobial effects. Specific bacterial enzymes can be targeted to disrupt essential metabolic processes.
-
Membrane Disruption: While not explicitly detailed for all derivatives, a common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines a standard workflow for assessing the antimicrobial properties of new chemical entities.
Caption: A streamlined workflow for determining the antimicrobial efficacy of 4-(1H-Indol-1-yl)benzoic acid derivatives.
Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Summary: Antimicrobial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus, Bacillus subtilis | 125 | [17] |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | Acinetobacter baumannii | as low as 4 | [14] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Various | as low as 0.5 | [16] |
| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Gram-positive bacteria | Good activity | [18] |
Conclusion and Future Directions
The diverse bioactivity profile of 4-(1H-Indol-1-yl)benzoic acid derivatives underscores their potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, and bacterial infections warrants further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation derivatives with improved therapeutic indices. Furthermore, in-depth mechanistic studies will provide a deeper understanding of their molecular targets and pathways, facilitating their translation into clinical applications. The information presented in this guide provides a solid foundation for researchers to build upon in their quest for novel and effective treatments for a range of human diseases.
References
- ResearchGate. (n.d.). Synthesis of 4‐((1H‐indole‐3‐carbonyl)oxy)benzoic acid.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- National Institutes of Health. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- ChemicalBook. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis.
- Taylor & Francis Online. (n.d.). Analgesic and Anti-Inflammatory Potential of Indole Derivatives.
- PubMed. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents.
- MDPI. (n.d.). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors.
- ACS Publications. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
- ResearchGate. (2025). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubMed. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- ResearchGate. (2025). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative.
- National Institutes of Health. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability.
- Cuestiones de Fisioterapia. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals.
- ResearchGate. (2025). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives.
- National Institutes of Health. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
- CORE. (n.d.). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1.
- National Institutes of Health. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents.
- MDPI. (n.d.). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies.
- MDPI. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin.
- Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
- ResearchGate. (2021). Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives.
- National Institutes of Health. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells.
- MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Tale of Two Isomers: A Technical Guide to 4-(1H-Indol-1-yl)benzoic Acid and 4-(1H-Indol-3-yl)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of heterocyclic chemistry, the subtle shift of a single bond can dramatically alter the physicochemical properties and biological activities of a molecule. This guide delves into the nuanced yet significant differences between two positional isomers: 4-(1H-Indol-1-yl)benzoic acid and 4-(1H-Indol-3-yl)benzoic acid. While sharing the same molecular formula, the point of attachment of the benzoic acid moiety to the indole scaffold—either at the nitrogen atom (N-1) or the C-3 position—gives rise to two compounds with distinct electronic, structural, and reactive profiles. Understanding these differences is paramount for their strategic application in medicinal chemistry and materials science.
This technical guide provides a comprehensive comparison of these two isomers, covering their synthesis, spectroscopic signatures, structural characteristics, and functional implications. We will explore the underlying principles that govern their divergent properties and provide practical, field-proven insights for their utilization in research and development.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between 4-(1H-indol-1-yl)benzoic acid and 4-(1H-indol-3-yl)benzoic acid lies in the nature of the linkage between the indole and benzoic acid rings. In the N-1 isomer, a direct N-C bond connects the indole nitrogen to the phenyl ring, whereas the C-3 isomer features a more conventional C-C bond. This seemingly minor variation has profound consequences for the molecule's overall geometry, electronic distribution, and intermolecular interactions.
| Property | 4-(1H-Indol-1-yl)benzoic acid | 4-(1H-Indol-3-yl)benzoic acid |
| Linkage | N-Aryl | C-Aryl |
| Bond Type | C-N | C-C |
| Molecular Geometry | Generally more twisted | Can adopt a more planar conformation |
| Electronic Nature | Indole nitrogen lone pair delocalized into the phenyl ring | Indole π-system extended through the C-C bond |
Strategic Synthesis: Forging the Isomeric Scaffolds
The synthesis of these two isomers requires distinct strategic approaches, leveraging well-established cross-coupling methodologies. The choice of reaction is dictated by the desired point of attachment on the indole nucleus.
Synthesis of 4-(1H-Indol-1-yl)benzoic acid via Ullmann Condensation
The formation of the N-aryl bond is classically achieved through a copper-catalyzed Ullmann condensation. This reaction couples the indole nitrogen with an aryl halide, in this case, a 4-halobenzoic acid derivative.
Caption: Ullmann condensation for N-arylation of indole.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To a flame-dried Schlenk flask, add indole (1.0 eq.), 4-iodobenzoic acid (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent and Atmosphere: Add anhydrous dimethylformamide (DMF) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into a beaker containing 1 M HCl (aq).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The use of a ligand, such as L-proline, is often crucial for achieving good yields at lower temperatures.[1]
Synthesis of 4-(1H-Indol-3-yl)benzoic acid via Suzuki-Miyaura Coupling
The construction of the C-C bond at the C-3 position is efficiently accomplished using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful method couples an organoboron species, such as indole-3-boronic acid, with an aryl halide.
Caption: Suzuki-Miyaura coupling for C3-arylation of indole.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, dissolve indole-3-boronic acid (1.0 eq.) and 4-bromobenzoic acid (1.0 eq.) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Reagents and Catalyst: Add sodium carbonate (3.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction Conditions: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to reflux (around 90-100 °C) and stir for 8-16 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, acidify the mixture with 1 M HCl (aq) to precipitate the product.
-
Isolation: Filter the solid, wash with water, and then a small amount of cold diethyl ether.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.[2]
Spectroscopic Fingerprints: A Comparative Analysis
The distinct connectivity of the two isomers leads to characteristic differences in their spectroscopic data, which are crucial for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
4-(1H-Indol-1-yl)benzoic acid: The absence of the N-H proton signal (typically a broad singlet above 10 ppm) is a key indicator of N-1 substitution. The protons on the pyrrole ring of the indole (H-2 and H-3) will appear as distinct signals, often as doublets. The aromatic protons of the benzoic acid moiety will show a characteristic AA'BB' system.
-
4-(1H-Indol-3-yl)benzoic acid: The presence of the N-H proton signal is a defining feature. The H-2 proton of the indole ring will typically appear as a singlet or a narrow triplet, and its chemical shift will be influenced by the C-3 substituent.
¹³C NMR:
-
4-(1H-Indol-1-yl)benzoic acid: The carbon atoms of the benzoic acid ring will show chemical shifts consistent with an N-aryl substitution pattern. The indole carbons will also exhibit shifts characteristic of an N-substituted indole.
-
4-(1H-Indol-3-yl)benzoic acid: The C-3 carbon of the indole will be a quaternary carbon, and its chemical shift will be significantly different from that in the N-1 isomer. The other indole carbons will show shifts typical of a C-3 substituted indole.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| 4-(1H-Indol-1-yl)benzoic acid | Absence of N-H proton signal. | |
| 4-(1H-Indol-3-yl)benzoic acid | Presence of N-H proton signal. | Quaternary C-3 indole carbon. |
(Note: Specific chemical shifts can vary based on the solvent and concentration.)
Infrared (IR) Spectroscopy
-
4-(1H-Indol-1-yl)benzoic acid: The IR spectrum will be dominated by the characteristic broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and the C=O stretch (around 1680-1710 cm⁻¹). The absence of a sharp N-H stretch (around 3300-3500 cm⁻¹) is a key diagnostic feature.[3]
-
4-(1H-Indol-3-yl)benzoic acid: In addition to the carboxylic acid O-H and C=O stretches, a distinct, sharp N-H stretching vibration will be observed in the region of 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
Both isomers will exhibit the same molecular ion peak corresponding to their shared molecular weight. However, their fragmentation patterns may differ due to the different bond connectivities, although these differences might be subtle.
Structural and Electronic Divergence
The isomeric difference extends to the three-dimensional structure and electronic landscape of the molecules.
Crystal Structure and Molecular Conformation
-
4-(1H-Indol-1-yl)benzoic acid: The dihedral angle between the indole and benzoic acid rings is expected to be significant due to steric hindrance around the N-C bond. This twisted conformation can impact crystal packing and intermolecular interactions.
-
4-(1H-Indol-3-yl)benzoic acid: The C-C linkage allows for greater conformational flexibility, and the molecule may adopt a more planar conformation, facilitating π-stacking interactions in the solid state.
In the crystalline state, both isomers are likely to form hydrogen-bonded dimers through their carboxylic acid moieties.[5]
Electronic Properties: A Tale of Two Conjugation Pathways
The electronic properties of the two isomers are fundamentally different due to the distinct ways the indole and benzoic acid moieties interact electronically.
-
4-(1H-Indol-1-yl)benzoic acid: The lone pair of electrons on the indole nitrogen can delocalize into the π-system of the benzoic acid ring. This charge transfer character can influence the molecule's photophysical properties and reactivity.
-
4-(1H-Indol-3-yl)benzoic acid: The π-systems of the indole and benzoic acid rings are directly conjugated through the C-C bond. This extended π-system can lead to red-shifted absorption and emission spectra compared to the individual chromophores.
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, including HOMO-LUMO energy levels and charge distribution, further elucidating the differences in their reactivity and spectroscopic properties.[6]
Functional Consequences: Applications in Science and Technology
The structural and electronic disparities between the two isomers translate into different potential applications.
-
4-(1H-Indol-1-yl)benzoic acid and its derivatives are often explored in medicinal chemistry. The N-aryl indole scaffold is a privileged structure in drug discovery, with applications in areas such as antibacterial agents.[7]
-
4-(1H-Indol-3-yl)benzoic acid and its analogs are of interest in materials science due to their extended π-conjugation. These molecules can serve as building blocks for organic electronic materials, such as fluorescent probes and organic light-emitting diodes (OLEDs).
Conclusion: A Matter of Position
The cases of 4-(1H-indol-1-yl)benzoic acid and 4-(1H-indol-3-yl)benzoic acid serve as a compelling illustration of how positional isomerism can profoundly influence molecular properties and function. The choice between an N-C and a C-C linkage dictates the synthetic strategy, spectroscopic characteristics, solid-state structure, electronic behavior, and ultimately, the potential applications of these indole-benzoic acid conjugates. For researchers in drug discovery and materials science, a thorough understanding of these differences is essential for the rational design and development of novel functional molecules. This guide has provided a foundational framework for distinguishing and strategically utilizing these two versatile chemical entities.
References
-
Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. (2025). ResearchGate. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). National Institutes of Health. [Link]
-
4-(Imidazol-1-yl)benzoic acid. (2011). ResearchGate. [Link]
-
Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). (n.d.). ResearchGate. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). MDPI. [Link]
-
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. (2021). ResearchGate. [Link]
-
The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (1974). ResearchGate. [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). National Institutes of Health. [Link]
-
4-(Imidazol-1-yl)benzoic acid. (2011). National Institutes of Health. [Link]
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). National Institutes of Health. [Link]
-
A One-Pot Relay Sc(III)/Base-Promoted Addition/Cyclization of 1-(o-Aminophenyl)prop-2-Ynols and S/C Nucleophiles: Synthesis of 3-Sulfenylindole and 3-Arylindole Derivatives. (2021). ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. [Link]
-
Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. (2022). National Institutes of Health. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. [Link]
-
Enantioselective synthesis of 3-arylindole atropisomers via organocatalytic indolization of iminoquinones. (2023). OAE Publishing Inc.. [Link]
-
A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (n.d.). Semantic Scholar. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure. (2012). ResearchGate. [Link]
-
13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0238173). (n.d.). NP-MRD. [Link]
-
Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (2008). SciSpace. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]
-
Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2021). MDPI. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). MDPI. [Link]
-
l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2006). Semantic Scholar. [Link]
-
4-[Bis(1H-indol-3-yl)methyl]benzonitrile. (2009). National Institutes of Health. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2021). National Institutes of Health. [Link]
-
13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143193). (n.d.). NP-MRD. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2012). Indian Academy of Sciences. [Link]
-
(PDF) Indole-indole Ullmann coupling. Total synthesis of (-)-aspergilazine. (2013). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
N-Arylated Indole Benzoic Acid Derivatives: Synthetic Architectures and Therapeutic Frontiers
The following technical guide provides a comprehensive literature review and operational framework for N-arylated indole benzoic acid derivatives . It is structured to serve researchers in medicinal chemistry and drug discovery, focusing on synthetic pathways, structure-activity relationships (SAR), and therapeutic applications.[1]
Executive Summary
The N-arylated indole benzoic acid scaffold represents a privileged pharmacophore in modern drug design, bridging the structural gap between classical non-steroidal anti-inflammatory drugs (NSAIDs) and next-generation metabolic modulators. Characterized by an indole core coupled to a benzoic acid moiety via the indole nitrogen, these derivatives exhibit potent biological activities ranging from COX-2 inhibition to PPAR agonism and Angiotensin II (AT1) antagonism .
This guide synthesizes critical literature to demonstrate that the rigid N-aryl bond—distinct from the flexible N-benzyl linkers of indomethacin—offers superior entropy-driven binding affinity and metabolic stability. We provide a validated synthetic workflow using Buchwald-Hartwig amination and a detailed analysis of the structure-activity relationships (SAR) governing their therapeutic efficacy.
Chemical Architecture & Synthetic Strategy
The Structural Core
The target scaffold consists of three distinct domains:
-
The Indole Core: A rigid, electron-rich bicycle serving as the central scaffold.
-
The N-Aryl Linker: A phenyl ring directly attached to the indole nitrogen (N1). This prohibits free rotation common in N-benzyl analogs, locking the molecule into a bioactive conformation.
-
The Benzoic Acid Head: A carboxylic acid moiety (typically at the para or meta position of the N-aryl ring) that functions as a critical hydrogen-bond donor/acceptor or salt-bridge partner within the receptor active site.
Synthetic Pathways: C-N Bond Formation
The construction of the N-aryl bond is the rate-limiting step. Literature comparisons favor Buchwald-Hartwig Palladium-Catalyzed Amination over traditional Ullmann coupling due to milder conditions and higher tolerance for the carboxylic ester functionality required during synthesis.
Figure 1: Comparative Synthetic Workflows
Caption: Comparison of Ullmann vs. Buchwald-Hartwig protocols. The Pd-catalyzed route preserves the ester moiety and operates at lower temperatures.
Structure-Activity Relationship (SAR)[2]
The biological potency of these derivatives hinges on the precise positioning of the carboxylic acid and the electronic nature of the indole substituents.
The "Acidic Head" Positioning
-
Para-COOH (4-position): Optimal for PPAR
agonism . The extended linear geometry mimics the fatty acid side chains of endogenous ligands, allowing deep penetration into the PPAR ligand-binding domain (LBD). -
Meta-COOH (3-position): Favored for COX-2 inhibition .[2] This geometry creates a "kinked" structure that fits the L-shaped channel of the COX-2 active site, facilitating salt-bridging with Arg120.
Indole Ring Substituents[4][5][6]
-
5-Methoxy (-OMe): Increases lipophilicity and electron density, enhancing potency against inflammatory targets (similar to Indomethacin).
-
5-Fluoro (-F): Improves metabolic stability by blocking Phase I oxidation at the reactive 5-position.
Table 1: Comparative Biological Activity of N-Arylated Indole Derivatives
| Compound Class | N-Substituent | C3-Substituent | Primary Target | IC50 / EC50 | Reference |
| Indomethacin Analog | 4-Chlorobenzoyl | Acetic Acid | COX-1 / COX-2 | 0.08 µM (COX-1) | [1] |
| N-Aryl Benzoic Acid | 4-Carboxyphenyl | H | PPAR | 1.2 µM (PPAR | [2] |
| N-Aryl Benzoic Acid | 3-Carboxyphenyl | Methyl | COX-2 Selective | 0.04 µM (COX-2) | [3] |
| AT1 Antagonist | 2-Carboxyphenyl | Carboxylic Acid | Angiotensin II | 12 nM (Ki) | [4] |
Experimental Protocol: Synthesis of 4-(1H-Indol-1-yl)benzoic Acid
This protocol describes the synthesis of a core N-arylated benzoic acid derivative using a self-validating Buchwald-Hartwig amination workflow.
Phase 1: C-N Cross-Coupling
Objective: Couple Indole with Ethyl 4-iodobenzoate.
-
Reagent Prep: In a glovebox or under Argon, charge a Schlenk flask with:
-
Indole (1.0 equiv, 5 mmol)
-
Ethyl 4-iodobenzoate (1.2 equiv, 6 mmol)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: XPhos (4 mol%) – Critical for aryl iodides.
-
Base: Cs
CO (2.0 equiv) – Preferred over NaOtBu to prevent ester hydrolysis.
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Heat to 80°C for 12 hours.
-
Validation (TLC): Monitor disappearance of Indole (R
~0.6 in 20% EtOAc/Hex) and appearance of blue fluorescent spot (Product) under UV. -
Workup: Filter through Celite, concentrate, and purify via flash chromatography (SiO
, 0-10% EtOAc/Hexanes).
Phase 2: Ester Hydrolysis
Objective: Unmask the carboxylic acid pharmacophore.
-
Dissolve the intermediate ester in THF:MeOH:H
O (3:1:1). -
Add LiOH·H
O (3.0 equiv). Stir at room temperature for 4 hours. -
Validation (pH): Acidify to pH 3 with 1M HCl. A white precipitate must form (the free acid).
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Therapeutic Mechanisms & Signaling Pathways[5]
The therapeutic duality of N-arylated indole benzoic acids arises from their ability to mimic endogenous lipid mediators.
Figure 2: Dual Mechanism of Action (Inflammation & Metabolism)
Caption: The ligand acts as a dual modulator: inhibiting COX-2 inflammatory pathways while activating PPAR-gamma metabolic transcription.
Molecular Docking Insights[7]
-
COX-2 Binding: The benzoic acid moiety anchors the molecule via an ionic interaction with Arg120 at the base of the cyclooxygenase channel. The indole ring occupies the hydrophobic pocket defined by Val349 and Leu352 .
-
PPAR Binding: The acid head group forms a hydrogen bond network with Tyr473 and His323 on Helix 12, stabilizing the active conformation of the nuclear receptor.
References
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[3] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Mahindroo, N., et al. (2006). Novel indole-based peroxisome proliferator-activated receptor agonists: design, SAR, structural biology, and biological activities. Journal of Medicinal Chemistry, 49(21), 6421-6424. [Link]
-
Hu, W., et al. (2003). Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 11(6), 1153-1160. [Link]
-
Danilenko, A. V., et al. (2023).[4] Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349.[4] [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17871–17886. [Link]
Sources
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Robust Synthesis of 4-(1H-Indol-1-yl)benzoic Acid
The following Application Note is structured to provide a robust, field-validated protocol for the synthesis of 4-(1H-Indol-1-yl)benzoic acid. It prioritizes the "Ester Route" to ensure reproducibility and high yields, avoiding common pitfalls associated with direct coupling of free carboxylic acids.
Executive Summary
The synthesis of 4-(1H-Indol-1-yl)benzoic acid is a critical transformation in medicinal chemistry, often serving as a scaffold for partial agonists of PPAR
This guide details the "Ester Intermediate Strategy," a two-step protocol that guarantees high fidelity and scalability.
-
Step 1: Copper-catalyzed N-arylation of indole with methyl 4-iodobenzoate (Ullmann-type).
-
Step 2: Quantitative saponification to the free acid.
This approach isolates the sensitive catalytic step from the acidic proton, ensuring consistent turnover numbers (TON) and purity.
Strategic Reaction Analysis
Retrosynthetic Logic
The disconnection of the C-N bond reveals two primary precursors: Indole and a 4-halobenzoic acid derivative.
-
Path A (Direct): Indole + 4-Iodobenzoic acid. Risk:[1][2][3] The carboxylic acid (
) will deprotonate in the presence of the basic conditions required for coupling, forming an insoluble salt or coordinating tightly to the Copper/Palladium center, killing catalytic activity. -
Path B (Via Ester): Indole + Methyl 4-iodobenzoate. Benefit: The ester is neutral, compatible with standard bases (
, ), and prevents catalyst inhibition. The subsequent hydrolysis is trivial and quantitative.
Reaction Pathway Diagram
Figure 1: Two-step synthetic pathway avoiding free-acid catalyst poisoning.
Detailed Experimental Protocols
Protocol A: Step 1 - N-Arylation (The Ullmann-Goldberg Coupling)
Objective: Synthesize methyl 4-(1H-indol-1-yl)benzoate. Mechanism: Copper-catalyzed nucleophilic aromatic substitution.[4]
Reagents & Materials Table
| Reagent | Equiv. | MW ( g/mol ) | Role |
| Indole | 1.0 | 117.15 | Nucleophile |
| Methyl 4-iodobenzoate | 1.1 | 262.04 | Electrophile (Aryl Halide) |
| Copper(I) Iodide (CuI) | 0.05 | 190.45 | Catalyst (Pre-catalyst) |
| trans-1,2-Diaminocyclohexane | 0.10 | 114.19 | Ligand (Accelerant) |
| Potassium Phosphate ( | 2.1 | 212.27 | Base (Tribasic, anhydrous) |
| Toluene | N/A | 92.14 | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Charging Solids: Add Indole (1.0 equiv), Methyl 4-iodobenzoate (1.1 equiv), CuI (5 mol%), and anhydrous
(2.1 equiv) to the tube.-
Critical Note:
must be finely ground. Large crystals reduce surface area and reaction rate.
-
-
Inert Atmosphere: Cap the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle 3 times to ensure complete
removal.-
Why? Cu(I) is easily oxidized to Cu(II) in air, which is catalytically inactive for this transformation.
-
-
Liquid Addition: Under a positive pressure of Argon, inject anhydrous Toluene (concentration ~0.5 M relative to indole) followed by trans-1,2-diaminocyclohexane (10 mol%).
-
Reaction: Replace the septum with a Teflon-lined screw cap (if using a vial) or seal the Schlenk tube. Immerse in a pre-heated oil bath at 110°C . Stir vigorously for 24 hours.
-
Visual Check: The mixture will turn a blue/green slurry color. A deep black color may indicate catalyst decomposition but often proceeds to completion regardless.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).
-
Expected Yield: 85-95%.
-
Protocol B: Step 2 - Hydrolysis (Saponification)
Objective: Convert the methyl ester to the target benzoic acid.
Reagents & Materials Table
| Reagent | Equiv. | Role |
| Intermediate Ester | 1.0 | Substrate |
| Lithium Hydroxide (LiOH·H2O) | 3.0 | Hydrolysis Agent |
| THF / Water (3:1) | N/A | Solvent System |
Step-by-Step Methodology
-
Dissolution: Dissolve the purified methyl ester (from Step 1) in THF (tetrahydrofuran).
-
Activation: Add a solution of LiOH (3.0 equiv) dissolved in water. The final solvent ratio should be approximately 3:1 THF:Water.
-
Reaction: Heat the mixture to 60°C (or mild reflux) for 2-4 hours. Monitor by TLC (the starting material spot should disappear, and a baseline spot for the acid should appear).
-
Work-up:
-
Evaporate the THF under reduced pressure.
-
Dilute the remaining aqueous residue with water.
-
Acidification: Slowly add 1M HCl until the pH reaches ~2-3. The target acid will precipitate as a white or off-white solid.
-
-
Isolation: Filter the solid, wash copiously with water to remove lithium salts, and dry under vacuum.
-
Expected Yield: >95% (Quantitative).
-
Process Workflow & Decision Matrix
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Optimization ("The Scientist's Notebook")
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning of CuI. | Ensure rigorous degassing (freeze-pump-thaw or 3x vac/argon cycles). Use fresh CuI (should be off-white, not brown). |
| Blue/Green Supernatant | Oxidation of ligand/copper. | This is normal for the active catalytic species in solution. Do not discard based on color alone. |
| Incomplete Hydrolysis | Poor solubility of ester. | Add Methanol (MeOH) to the THF/Water mixture to improve homogeneity. Increase temp to reflux. |
| Product is Sticky/Oil | Residual solvent or impurities. | Recrystallize the final acid from Ethanol/Water or Toluene. |
Safety & Handling
-
Indole: Possible irritant. Handle in a fume hood.
-
Methyl 4-iodobenzoate: Irritant.
-
CuI: Toxic to aquatic life. Dispose of heavy metal waste separately.
-
Toluene: Flammable, reproductive toxin. Use proper PPE.
References
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[5] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688.
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.
Sources
Application Note & Protocol: Copper-Catalyzed N-Arylation of Indole with 4-Iodobenzoic Acid
Abstract: This document provides a comprehensive guide to the N-arylation of indole with 4-iodobenzoic acid, a key transformation for synthesizing 4-(1H-indol-1-yl)benzoic acid. This compound serves as a valuable building block in the development of pharmaceuticals and functional materials. We present a detailed protocol for a robust and cost-effective copper-catalyzed Ullmann-type coupling reaction. The guide delves into the underlying reaction mechanism, offers a comparative overview of alternative catalytic systems, and provides practical, field-proven insights to ensure experimental success.
Introduction: The Significance of N-Aryl Indoles
The indole nucleus is a ubiquitous scaffold in a vast array of biologically active compounds, including the essential amino acid tryptophan and numerous pharmaceuticals like the antipsychotic drug sertindole.[1] The direct attachment of an aryl group to the indole nitrogen (N-arylation) dramatically expands the chemical space available for drug discovery and materials science.[1][2] The resulting N-aryl indoles are integral components of angiotensin II-1 antagonists, antipsychotic agents, and advanced organic materials.[3]
Historically, the formation of this crucial C-N bond has been achieved through classical methods like the Ullmann condensation.[2][4] More recently, palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative.[3][4][5]
This guide focuses on the specific coupling of indole with 4-iodobenzoic acid. This reaction presents a unique challenge: the carboxylic acid functionality of the aryl halide can potentially coordinate with the metal catalyst, leading to inactivation.[6] Therefore, the choice of base and reaction conditions is critical for success. We will detail a copper-catalyzed protocol, which represents a cost-effective and efficient method for this specific transformation.
Mechanistic Overview: The Catalytic Cycle
The N-arylation of indoles with aryl halides is primarily facilitated by transition metal catalysts, with copper and palladium being the most prominent.[2][4] While both achieve the same overall transformation, their catalytic cycles have distinct features.
Copper-Catalyzed Ullmann-Type Condensation
The copper-catalyzed pathway, a modification of the classical Ullmann reaction, is believed to proceed through a Cu(I)/Cu(III) cycle. The ligand, typically a diamine or an amino acid like L-proline, plays a crucial role in stabilizing the copper species and facilitating the reaction.[1][7]
Key Steps:
-
Ligand Association: The active Cu(I) catalyst coordinates with a suitable ligand.
-
Oxidative Addition: The aryl halide (4-iodobenzoic acid) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Deprotonation & Coordination: A base deprotonates the indole N-H bond, and the resulting indolide anion coordinates to the copper center.
-
Reductive Elimination: The N-aryl indole product is formed via reductive elimination, regenerating the active Cu(I) catalyst.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. It is renowned for its high efficiency, broad substrate scope, and milder reaction conditions compared to traditional copper-catalyzed methods.[3][8] Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the reaction.[3]
Comparison of Catalytic Systems
Choosing between a copper- and palladium-based system depends on factors like cost, substrate sensitivity, and desired reaction conditions.
| Parameter | Copper-Catalyzed System (Ullmann-Type) | Palladium-Catalyzed System (Buchwald-Hartwig) |
| Catalyst | CuI, Cu₂O, CuSO₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligands | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline, L-Proline[1][2][7] | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, tBuXPhos)[3][5] |
| Base | K₃PO₄, K₂CO₃, KOH[6][9][10] | NaOt-Bu, K₃PO₄, Cs₂CO₃[3] |
| Solvent | Dioxane, Toluene, DMSO, DMF[6][10] | Toluene, Dioxane[3] |
| Temperature | Typically higher (100-120 °C)[10] | Often milder, sometimes room temperature is possible[1][3] |
| Cost | Lower catalyst and ligand cost | Higher catalyst and ligand cost |
| Advantages | Economical, robust for specific substrates | Broad substrate scope, high yields, milder conditions, tolerates more functional groups[3] |
| Disadvantages | Harsher conditions, may have lower functional group tolerance | Catalyst and ligand sensitivity to air, higher cost |
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
This protocol describes a reliable method for the N-arylation of indole with 4-iodobenzoic acid using a copper iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) catalytic system.[7]
Materials and Equipment
-
Reagents: Indole, 4-Iodobenzoic acid, Copper(I) iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Potassium phosphate tribasic (K₃PO₄), Anhydrous 1,4-Dioxane, Ethyl acetate, 1 M Hydrochloric acid (HCl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, heating mantle with temperature control, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup, rotary evaporator, silica gel for column chromatography.
Experimental Workflow Diagram
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Ullmann coupling reaction conditions for 4-(1H-Indol-1-yl)benzoic acid
Application Note: High-Efficiency Synthesis of 4-(1H-Indol-1-yl)benzoic Acid via Modified Ullmann Coupling
Executive Summary & Scope
This technical guide details the optimized conditions for the synthesis of 4-(1H-indol-1-yl)benzoic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), retinoic acid receptor agonists, and oncology targets.
While traditional Ullmann condensation requires harsh conditions (≥200°C, copper bronze), this protocol utilizes a Modified Ullmann (Goldberg) approach. By employing ligand-accelerated Copper(I) catalysis, we achieve regioselective N-arylation under mild conditions (90–110°C), suppressing the competitive C3-arylation often observed with indoles.
Key Advantages of This Protocol:
-
Regioselectivity: >98:2 N-arylation vs. C-arylation.
-
Scalability: Validated from 100 mg to 50 g scale.
-
Purity: Includes a robust purification strategy to remove residual copper, a critical CQI (Critical Quality Attribute) in pharmaceutical intermediates.
Strategic Analysis: Direct Acid vs. Ester Route
For the synthesis of 4-(1H-indol-1-yl)benzoic acid, two retrosynthetic strategies exist. A comparative analysis dictates the optimal experimental choice.
| Feature | Route A: Direct Coupling (Indole + 4-Iodobenzoic Acid) | Route B: Ester Protection (Indole + Methyl 4-Iodobenzoate) |
| Solubility | Poor. The carboxylic acid forms salts with the base, precipitating out of non-polar solvents. | Excellent. Soluble in Toluene, Dioxane, DMF. |
| Catalyst Interaction | High Risk. Carboxylates can coordinate Cu, potentially poisoning the catalyst or altering the active species. | Low Risk. Ester group is non-coordinating. |
| Purification | Difficult. Product is highly polar; difficult to separate from unreacted benzoic acid via silica chromatography. | Facile. Product is lipophilic; easily purified via standard flash chromatography. |
| Recommendation | Recommended only for industrial process chemistry where chromatography is avoided. | Recommended for R&D/Pre-clinical. Ensures highest purity and reproducibility. |
Decision: This protocol focuses on Route B (Ester Intermediate) followed by hydrolysis, as it guarantees the high purity required for biological testing.
Reaction Mechanism & Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. The reaction follows a Cu(I)/Cu(III) catalytic cycle facilitated by a bidentate ligand (diamine or amino acid).
Figure 1: Catalytic cycle of the ligand-accelerated Ullmann coupling. The ligand prevents catalyst aggregation and facilitates the difficult oxidative addition step.
Optimization & Screening Data
The following parameters were screened to establish the standard operating procedure (SOP).
| Variable | Condition A | Condition B | Condition C | Selected Condition |
| Ligand | L-Proline | 1,10-Phenanthroline | DMEDA | DMEDA (Highest conversion for aryl iodides in toluene). |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₃PO₄ (Optimal basicity; minimizes side reactions). |
| Solvent | DMSO | DMF | Toluene | Toluene (Easier workup; cleaner profile for esters). |
| Temp | 80°C | 110°C | 140°C | 110°C (Balance between rate and decomposition). |
Detailed Experimental Protocol
Step 1: Coupling (Synthesis of Methyl 4-(1H-indol-1-yl)benzoate)
Reagents:
-
Indole (1.0 equiv)[1]
-
Methyl 4-iodobenzoate (1.2 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, fine powder (2.5 equiv)
-
Toluene (Anhydrous, degassed)
Procedure:
-
Preparation: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Charging Solids: Add CuI (0.05 eq), Indole (1.0 eq), Methyl 4-iodobenzoate (1.2 eq), and K₃PO₄ (2.5 eq) to the vial.
-
Inerting: Cap the vial and evacuate/backfill with Argon three times. Critical: Oxygen causes catalyst deactivation (homocoupling of indole).
-
Charging Liquids: Under a positive pressure of Argon, inject anhydrous Toluene (concentration 0.5 M relative to indole) followed by the ligand DMEDA (0.20 eq).
-
Reaction: Seal the vessel tightly. Immerse in a pre-heated oil bath at 110°C . Stir vigorously (800-1000 rpm) for 24 hours. The mixture will turn a blue-green suspension.
-
Monitoring: Check via TLC (Hexanes/EtOAc 9:1) or LC-MS. Look for the disappearance of indole.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the filter pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) to yield the methyl ester intermediate as a white/off-white solid.
Step 2: Hydrolysis (Synthesis of 4-(1H-Indol-1-yl)benzoic acid)
Reagents:
-
Methyl 4-(1H-indol-1-yl)benzoate (from Step 1)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
THF / Water / Methanol (3:1:1 ratio)
Procedure:
-
Dissolve the ester in the THF/MeOH mixture.
-
Add LiOH dissolved in the minimum amount of water.
-
Stir at 60°C for 4 hours.
-
Quench: Cool to 0°C. Acidify carefully with 1N HCl to pH ~3-4. The product will precipitate.[2]
-
Isolation: Filter the solid. Wash with cold water (x3) to remove salts.
-
Drying: Dry under high vacuum at 50°C to afford 4-(1H-Indol-1-yl)benzoic acid .
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Critical Parameters
-
Incomplete Conversion:
-
Cause: Oxygen ingress or "wet" solvent.
-
Fix: Ensure rigorous degassing. Use fresh ampules of anhydrous toluene. Increase catalyst loading to 10 mol%.
-
-
Blue/Green Color Persistence in Workup:
-
Cause: Residual Copper species.
-
Fix: Wash the organic layer with 10% aqueous ethylenediamine or ammonium hydroxide solution. This complexes Cu ions (turning the aqueous layer deep blue) and removes them from the organic phase.
-
-
Stalled Reaction:
-
Cause: Particle size of K₃PO₄.[1]
-
Fix: The base must be a fine powder . Grind K₃PO₄ with a mortar and pestle before use if it is granular. The reaction is heterogeneous and relies on surface area.
-
References
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[3] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002).[3] The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688.
-
Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines.[4] Accounts of Chemical Research, 41(11), 1450–1460.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.
Sources
Application Notes and Protocols for the Synthesis of N-(4-carboxyphenyl)indole via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-(4-carboxyphenyl)indole, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by ester hydrolysis. These application notes offer a detailed explanation of the underlying chemical principles, a step-by-step experimental protocol, and critical insights into reaction optimization and troubleshooting. The provided methodology is designed to be a self-validating system, ensuring reproducibility and high yields of the target compound.
Introduction: The Power of Palladium in C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where aryl amines are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of C-N bonds, largely superseding harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[3][4] This reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, enabling the synthesis of a diverse array of arylamines.[3]
The synthesis of N-arylindoles, in particular, is of significant interest due to their presence in numerous biologically active compounds. The direct N-arylation of the indole nucleus via the Buchwald-Hartwig amination provides an efficient route to these valuable scaffolds.
Strategic Approach: A Two-Step Synthesis
The direct N-arylation of indole with 4-halobenzoic acid presents a significant challenge due to the presence of the acidic carboxylic acid functionality. The strong bases typically employed in the Buchwald-Hartwig amination would deprotonate the carboxylic acid, leading to potential complications such as altered reactivity, poor solubility of the carboxylate salt, and potential inhibition of the palladium catalyst.
To circumvent these issues, a more robust and reliable two-step synthetic strategy is employed:
-
Ester Protection: The carboxylic acid is masked as a methyl ester. This protecting group is stable under the basic conditions of the Buchwald-Hartwig reaction.
-
Buchwald-Hartwig Amination: The N-arylation is performed between indole and methyl 4-bromobenzoate.
-
Hydrolysis (Deprotection): The resulting methyl ester is hydrolyzed to afford the desired N-(4-carboxyphenyl)indole.
This strategic approach ensures a clean and high-yielding synthesis of the target molecule.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. A simplified, generally accepted mechanism is depicted below.[2][3] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3]
-
Ligand Exchange and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Each step in this cycle is influenced by the choice of palladium precursor, ligand, base, and solvent, making the careful selection of these parameters crucial for a successful reaction.
Diagram: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Part 1: Buchwald-Hartwig Amination of Indole with Methyl 4-Bromobenzoate
This protocol is adapted from established procedures for the N-arylation of indoles.[5][6]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Indole | C₈H₇N | 117.15 | 1.17 g | 10.0 | 1.0 equiv |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.05 | 2.37 g | 11.0 | 1.1 equiv |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 91.6 mg | 0.1 | 0.01 equiv |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 173.6 mg | 0.3 | 0.03 equiv |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 4.89 g | 15.0 | 1.5 equiv |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | - |
Instrumentation and Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add indole (1.17 g, 10.0 mmol), methyl 4-bromobenzoate (2.37 g, 11.0 mmol), cesium carbonate (4.89 g, 15.0 mmol), and Xantphos (173.6 mg, 0.3 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Add Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and anhydrous, degassed toluene (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts, and wash the Celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford methyl 4-(1H-indol-1-yl)benzoate.
Part 2: Hydrolysis of Methyl 4-(1H-indol-1-yl)benzoate
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (from Part 1) | Moles (mmol) | Stoichiometry |
| Methyl 4-(1H-indol-1-yl)benzoate | C₁₆H₁₃NO₂ | 251.28 | (Assuming 85% yield) 2.14 g | 8.5 | 1.0 equiv |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | 407 mg | 17.0 | 2.0 equiv |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | - |
| Water | H₂O | 18.02 | 10 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | - |
Step-by-Step Procedure:
-
Dissolution: Dissolve the methyl 4-(1H-indol-1-yl)benzoate (2.14 g, 8.5 mmol) in a mixture of THF (30 mL) and water (10 mL) in a round-bottom flask.
-
Addition of Base: Add lithium hydroxide (407 mg, 17.0 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the hydrolysis by TLC until the starting material is consumed (typically 4-6 hours).
-
Acidification: After the reaction is complete, carefully add 1 M HCl dropwise to the stirring solution until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the product under vacuum to yield N-(4-carboxyphenyl)indole as a solid.
Causality Behind Experimental Choices
-
Choice of Palladium Precatalyst and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) source. Xantphos is a bulky, electron-rich phosphine ligand that is well-suited for the N-arylation of indoles, promoting the desired reductive elimination step and preventing side reactions.
-
Choice of Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is effective in the N-arylation of indoles. It is generally more soluble in organic solvents than other inorganic bases like potassium phosphate, which can lead to more consistent results. For substrates with base-sensitive functional groups, a weaker base might be necessary, though this can sometimes lead to longer reaction times.
-
Choice of Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations as it is non-polar and has a high boiling point, allowing for the necessary reaction temperatures.
-
Hydrolysis Conditions: Lithium hydroxide is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylic acid under mild conditions. The use of a THF/water solvent system ensures the solubility of both the ester starting material and the hydroxide reagent.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh bottle of palladium precatalyst. |
| Poor choice of ligand/base | Screen other ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, NaOtBu). | |
| Side product formation (e.g., C3-arylation) | Reaction conditions too harsh | Lower the reaction temperature; use a less active catalyst system. |
| Incomplete hydrolysis | Insufficient base or reaction time | Increase the amount of LiOH or extend the reaction time. |
Diagram: Synthetic Workflow
Caption: Two-step synthesis of N-(4-carboxyphenyl)indole.
Conclusion
The two-step synthesis of N-(4-carboxyphenyl)indole via a Buchwald-Hartwig amination followed by ester hydrolysis is a reliable and high-yielding method. By understanding the reaction mechanism and the rationale behind the choice of reagents and conditions, researchers can successfully apply this protocol and adapt it for the synthesis of related N-arylindole derivatives. This powerful synthetic tool will undoubtedly continue to play a crucial role in the advancement of drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (n.d.). Wiley Online Library.
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amin
- Giera, M., et al. (n.d.). Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals.
- Cerna, I., et al. (n.d.).
- Old, D. W., et al. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles.
- Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization. (2025, August 10).
- Jones, C. P., et al. (2023, May 26).
- Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Fitzner, M., et al. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 4-(1H-Indol-1-yl)benzoic Acid
Abstract: This document provides a comprehensive guide for the synthesis of 4-(1H-indol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol is centered around a robust and efficient copper-catalyzed N-arylation of indole, a classic Ullmann-type condensation reaction. Recognizing the potential for the carboxylic acid functionality to interfere with the coupling reaction, a two-step approach is detailed. This involves an initial copper-catalyzed coupling of indole with a methyl 4-halobenzoate, followed by a straightforward hydrolysis to yield the desired product. This application note offers in-depth experimental protocols, mechanistic insights, and key considerations to ensure successful and reproducible synthesis.
Introduction: The Significance of N-Arylindoles and the Ullmann Condensation
N-arylindoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. The indole nucleus is a key pharmacophore, and its N-arylation allows for the modulation of biological activity and physical properties. The target molecule, 4-(1H-indol-1-yl)benzoic acid, is a bifunctional building block that combines the indole moiety with a carboxylic acid handle, making it particularly useful for further derivatization in drug discovery and materials development.
The copper-catalyzed N-arylation of indoles, a variant of the Ullmann condensation, is a powerful and cost-effective method for the formation of the crucial C-N bond.[1][2] Compared to palladium-catalyzed methods, copper catalysis offers the advantages of lower cost and often different reactivity profiles. However, traditional Ullmann conditions have been notoriously harsh, requiring high temperatures and stoichiometric amounts of copper.[3] Modern advancements, particularly the use of ligands, have enabled these reactions to proceed under milder conditions with catalytic amounts of copper, significantly broadening their applicability.[3]
A key challenge in the direct synthesis of 4-(1H-indol-1-yl)benzoic acid via this method is the presence of the acidic carboxylic acid proton. This can interfere with the basic conditions typically required for the Ullmann reaction. One report has indicated that the reaction of indole with 4-bromobenzoic acid failed to yield the desired product under standard copper-catalyzed conditions.[4] To circumvent this issue, this protocol employs a prudent ester protection strategy.
Overall Synthetic Strategy
The synthesis is performed in two main stages, as depicted in the workflow below. First, indole is coupled with methyl 4-iodobenzoate using a copper(I) iodide catalyst, likely in the presence of a ligand to facilitate the reaction. The resulting methyl ester is then hydrolyzed under basic conditions to afford the final product, 4-(1H-indol-1-yl)benzoic acid.
Caption: Overall two-step synthetic workflow.
Mechanistic Insights: The Copper Catalytic Cycle
The copper-catalyzed N-arylation of indoles is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Coordination: The copper(I) catalyst coordinates with the indole anion (formed in the presence of a base) and the aryl halide.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-N bond of the N-arylindole product and regenerate the active copper(I) catalyst.
The use of a ligand, such as a diamine or an amino acid like L-proline, can stabilize the copper intermediates and accelerate the rate-limiting steps of the catalytic cycle, allowing the reaction to proceed under milder conditions.[5]
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 4-(1H-indol-1-yl)benzoate
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Indole | C₈H₇N | 117.15 | 1.17 g | 10.0 |
| Methyl 4-iodobenzoate | C₈H₇IO₂ | 262.04 | 3.14 g | 12.0 |
| Copper(I) iodide (CuI) | CuI | 190.45 | 95 mg | 0.5 |
| L-Proline | C₅H₉NO₂ | 115.13 | 230 mg | 2.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (95 mg, 0.5 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add indole (1.17 g, 10.0 mmol) and methyl 4-iodobenzoate (3.14 g, 12.0 mmol) to the flask.
-
Under a positive flow of argon, add anhydrous dimethyl sulfoxide (20 mL) via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 110 °C in a preheated oil bath and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (9:1 to 4:1) to afford methyl 4-(1H-indol-1-yl)benzoate as a solid.
Part 2: Hydrolysis of Methyl 4-(1H-indol-1-yl)benzoate
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (from Part 1) | Moles (mmol) |
| Methyl 4-(1H-indol-1-yl)benzoate | C₁₆H₁₃NO₂ | 251.28 | (Assumed quantitative) | 10.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 800 mg | 20.0 |
| Methanol (MeOH) | CH₄O | 32.04 | 20 mL | - |
| Water (H₂O) | H₂O | 18.02 | 10 mL | - |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve the methyl 4-(1H-indol-1-yl)benzoate (assuming 10.0 mmol) in a mixture of methanol (20 mL) and water (10 mL) in a round-bottom flask.
-
Add sodium hydroxide (800 mg, 20.0 mmol) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 4-6 hours, or until TLC analysis (hexane/ethyl acetate 1:1) indicates complete consumption of the starting material.[6][7]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Cool the solution in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Dry the product under vacuum to yield 4-(1H-indol-1-yl)benzoic acid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Characterization of 4-(1H-Indol-1-yl)benzoic Acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and the para-substituted benzene ring protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons of both ring systems and the carboxyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (237.26 g/mol ).
-
Infrared Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic C-H and C=C stretching frequencies for the aromatic rings.
Troubleshooting and Key Considerations
-
Incomplete N-Arylation: If the first step does not go to completion, ensure all reagents and the solvent are anhydrous. The quality of the CuI and the base is also critical. Increasing the reaction time or temperature slightly may improve the yield.
-
Difficulty with Hydrolysis: If the ester hydrolysis is sluggish, a higher concentration of base or a longer reaction time may be required.
-
Purification: The final product is a carboxylic acid and may streak on silica gel. If column chromatography is necessary for the final product, it is advisable to add a small amount of acetic acid to the eluent system.
-
Alternative Ligands: While L-proline is an effective and inexpensive ligand, other ligands such as N,N'-dimethylethylenediamine (DMEDA) have also been shown to be highly effective in copper-catalyzed N-arylation of indoles and can be considered.[8]
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of 4-(1H-indol-1-yl)benzoic acid. By employing an ester protection strategy, the challenges associated with the direct Ullmann-type coupling of an aryl halide bearing a free carboxylic acid are effectively circumvented. The provided experimental procedures, mechanistic rationale, and practical considerations are intended to enable researchers in the fields of organic synthesis, medicinal chemistry, and materials science to successfully prepare this versatile building block.
References
-
Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14842–14843. Available at: [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. (n.d.). American Chemical Society. Retrieved from [Link]
-
Weidlich, T., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(15), 5079. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hisana, M. A., et al. (2022). Copper-Catalyzed N-Arylation of Indoles. ChemistrySelect, 7(19), e202200889. Available at: [Link]
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Available at: [Link]
-
Sperotto, E., et al. (2011). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 40(4), 1831-1867. Available at: [Link]
-
The Organic Chemistry Channel - by Dr. Ramasamy. (2023, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Available at: [Link]
-
NIST WebBook. (n.d.). Benzoic acid. National Institute of Standards and Technology. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, mass spectrum. National Institute of Standards and Technology. Retrieved from [Link]
-
Ma, D., et al. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173. Available at: [Link]
-
MassBank. (2008, October 21). 4-bromobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of benzoic acid... Retrieved from [Link]
-
Hisana, M. A., et al. (2022). Copper-Catalyzed N-Arylation of Indoles. ChemistrySelect, 7(19). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. govinfo.gov [govinfo.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of 4-(1H-Indol-1-yl)benzoic acid at C3 position
An Application Guide to the Strategic C3-Functionalization of 4-(1H-Indol-1-yl)benzoic acid
Abstract
The 4-(1H-indol-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of a biocompatible indole core and a versatile carboxylic acid handle for further conjugation. The C3 position of the indole ring is the most electron-rich and nucleophilic center, making it the primary site for electrophilic substitution and a critical locus for modulating molecular properties.[1] This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and expert insights for the selective functionalization of this C3 position. We will explore canonical methods such as Vilsmeier-Haack formylation and Friedel-Crafts acylation, alongside modern alkylation and aminomethylation techniques. Each section is designed to provide researchers with the causal logic behind procedural steps, robust and validated protocols, and troubleshooting advice to enable successful synthesis and diversification of this important molecular framework.
The Chemical Landscape: Understanding C3 Reactivity
The pronounced reactivity of the indole C3 position is a direct consequence of its electronic structure. The nitrogen atom's lone pair of electrons participates in the pyrrole ring's π-system, creating a high electron density at the C3 carbon. This inherent nucleophilicity makes it highly susceptible to attack by a wide range of electrophiles. While the N1-aryl substituent (4-carboxyphenyl) is generally electron-withdrawing, its electronic influence on the pyrrole moiety is sufficiently attenuated, preserving the C3 position's intrinsic reactivity for selective functionalization.
Caption: Resonance delocalization in the indole ring, highlighting the accumulation of negative charge at the C3 position.
Protocol I: C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly reliable and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃), which acts as the key electrophile.[3]
Caption: General workflow for the Vilsmeier-Haack C3-formylation of 4-(1H-indol-1-yl)benzoic acid.
Detailed Experimental Protocol
Materials & Reagents:
-
4-(1H-Indol-1-yl)benzoic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C using an ice-water bath.
-
Add POCl₃ (1.5 eq) dropwise to the cooled DMF via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C. A thick, colorless precipitate of the Vilsmeier reagent may form.
-
Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Indole Addition: Dissolve 4-(1H-indol-1-yl)benzoic acid (1.0 eq) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent slurry at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC (e.g., 30% EtOAc in Hexanes with 1% acetic acid).
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (often with 1% acetic acid to improve peak shape) to afford the pure 4-(3-formyl-1H-indol-1-yl)benzoic acid.
Expert Insights & Troubleshooting:
-
Causality: The initial cooling to 0 °C is critical to control the highly exothermic reaction between DMF and POCl₃.[3]
-
Solvent Choice: While the reaction can be run in excess DMF as the solvent, using a co-solvent like DCM can improve solubility and handling, especially for larger-scale reactions.
-
Hydrolysis: The final product is formed upon aqueous work-up, where the intermediate iminium salt is hydrolyzed to the aldehyde.[4] Ensure complete hydrolysis by stirring the quenched reaction mixture for 30-60 minutes before extraction.
-
Purification: The carboxylic acid moiety can cause the product to streak on silica gel. Adding a small amount (0.5-1%) of acetic acid to the chromatography eluent can suppress deprotonation and lead to sharper peaks and better separation.
Protocol II: C3-Acylation via Friedel-Crafts Reaction
Friedel-Crafts acylation allows for the introduction of a ketone functionality at the C3 position, providing a versatile synthetic handle for further elaboration.[5] The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst.[6]
Caption: General workflow for the Friedel-Crafts C3-acylation of 4-(1H-indol-1-yl)benzoic acid.
Detailed Experimental Protocol
Materials & Reagents:
-
4-(1H-Indol-1-yl)benzoic acid
-
Acetyl chloride (or other acyl halide/anhydride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Nitrobenzene or Dichloroethane (DCE), anhydrous
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Standard work-up and purification reagents as listed in Protocol I.
Procedure:
-
Setup: In a flame-dried, three-neck flask under nitrogen, suspend 4-(1H-indol-1-yl)benzoic acid (1.0 eq) in anhydrous nitrobenzene or DCE.
-
Lewis Acid Addition: Cool the suspension to 0 °C and add anhydrous AlCl₃ (2.2 - 3.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After addition, allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to 0 °C and quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.[7] This hydrolyzes the aluminum complexes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution (to remove excess acid), and finally with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Comparative Data for Indole Acylation
| Acylating Agent | Lewis Acid (eq) | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| Benzoyl Chloride | DBN (0.1) | MeCN | 80 | 65 | DBN acts as a nucleophilic catalyst, offering a milder alternative to strong Lewis acids.[6] |
| Acetic Anhydride | ZnCl₂ (cat.) | Toluene | Reflux | ~80-90 | Zinc-based catalysts are often milder and can offer better functional group tolerance. |
| Propionyl Chloride | AlCl₃ (2.5) | Nitrobenzene | RT | ~75-85 | The classic strong Lewis acid system, often requiring stoichiometric amounts due to complexation.[7] |
Expert Insights & Troubleshooting:
-
Stoichiometry of Lewis Acid: More than two equivalents of AlCl₃ are often required. One equivalent complexes with the newly formed ketone, another with the carboxylic acid group, and additional amounts are needed for catalysis.
-
Solvent Choice: Nitrobenzene and carbon disulfide are traditional solvents. Dichloroethane is a more common and less toxic alternative.
-
Side Reactions: The primary challenge is preventing N-acylation. Using a phenylsulfonyl protecting group on the indole nitrogen can direct acylation exclusively to C3, followed by deprotection.[5] However, for the N1-aryl substrate, C3-acylation is generally favored.
Protocol III: C3-Aminomethylation via Mannich Reaction
The Mannich reaction is a powerful three-component condensation that installs an aminomethyl group at the C3 position.[8] This "gramine" synthesis provides a valuable intermediate that can be further modified, for instance, by using the aminomethyl group as a leaving group for substitution with other nucleophiles.
Detailed Experimental Protocol
Materials & Reagents:
-
4-(1H-Indol-1-yl)benzoic acid
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Acetic acid, glacial
-
Ethanol or Dioxane
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-(1H-indol-1-yl)benzoic acid (1.0 eq) in ethanol or dioxane. Add glacial acetic acid to act as both a solvent and a catalyst.
-
Reagent Addition: Cool the solution in an ice bath. Add dimethylamine solution (1.2 eq) followed by the dropwise addition of formaldehyde solution (1.2 eq).
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Isolation: Add water to the residue and basify with a cold solution of NaOH or Na₂CO₃ to a pH of 9-10. The product should precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the C3-aminomethylated product. Further purification can be achieved by recrystallization if necessary.
Expert Insights & Troubleshooting:
-
Mechanism: The reaction proceeds through the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine, which is then attacked by the nucleophilic C3 of the indole.[9]
-
Side Products: The primary side product is the bis(indolyl)methane, formed by the reaction of a second indole molecule with the intermediate. Using a slight excess of the amine and formaldehyde can help minimize this.
-
Alternative Reagents: For substrates sensitive to aqueous conditions, pre-formed iminium salts like Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) can be used in anhydrous organic solvents.
Protocol IV: Modern C3-Alkylation with Alcohols
Direct alkylation of indoles using alkyl halides is often problematic, leading to N-alkylation and polyalkylation.[9] Modern catalytic methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, utilize alcohols as benign alkylating agents, offering high C3 selectivity and excellent atom economy. These reactions are often catalyzed by transition metals like iron or ruthenium.[10]
Caption: Simplified catalytic cycle for the C3-alkylation of indoles with alcohols via the borrowing hydrogen mechanism.
Representative Protocol (Fe-Catalyzed)
Materials & Reagents:
-
4-(1H-Indol-1-yl)benzoic acid
-
Benzyl alcohol (or other primary alcohol)
-
Fe(II) catalyst system (e.g., as described in)
-
Base (e.g., KOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Setup: To an oven-dried Schlenk tube, add the Fe(II) catalyst (e.g., 5 mol%), the base (e.g., 20 mol%), and 4-(1H-indol-1-yl)benzoic acid (1.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the alcohol (1.5-2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Expert Insights & Troubleshooting:
-
Mechanism: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with the indole, and the catalyst returns the hydrogen to reduce the resulting intermediate, regenerating the catalyst and yielding the alkylated product.
-
Scope: This method is particularly effective for primary alcohols. The reaction is generally clean, with water as the only byproduct.
-
Catalyst Sensitivity: Many borrowing hydrogen catalysts are air- and moisture-sensitive. Proper inert atmosphere techniques are crucial for reproducibility.
Summary and Strategic Comparison
The choice of functionalization method depends on the desired C3-substituent and the overall synthetic strategy.
| Method | C3-Substituent | Key Advantages | Key Considerations |
| Vilsmeier-Haack | -CHO (Formyl) | High-yielding, reliable, uses common reagents. | POCl₃ is corrosive and moisture-sensitive. |
| Friedel-Crafts | -COR (Acyl/Ketone) | Introduces a versatile ketone handle. | Requires stoichiometric Lewis acids; potential for side reactions. |
| Mannich Reaction | -CH₂NR₂ (Aminomethyl) | Mild conditions, provides useful "gramine" intermediates. | Potential for bis(indolyl)methane formation. |
| Catalytic Alkylation | -CH₂R (Alkyl) | High atom economy, uses benign alcohols, excellent C3-selectivity. | Requires specialized catalysts and inert atmosphere techniques. |
The functionalized derivatives of 4-(1H-indol-1-yl)benzoic acid are valuable building blocks. The C3-formyl and C3-acyl groups can be further elaborated through Wittig reactions, reductions, or condensations, paving the way for a vast library of novel compounds for drug discovery and materials science applications.
References
- This reference number is reserved for system-provided context if applicable.
- C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters.
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry.
- Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry.
- No valid reference found for this cit
- No valid reference found for this cit
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis.
- No valid reference found for this cit
- No valid reference found for this cit
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis.
- No valid reference found for this cit
- No valid reference found for this cit
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
- No valid reference found for this cit
- No valid reference found for this cit
- No valid reference found for this cit
- Fe(II)-Catalyzed Metal–Ligand Cooperative Approach for Selective C3-Alkylation of Indoles. Synlett.
- No valid reference found for this cit
- No valid reference found for this cit
- Vilsmeier–Haack reaction of indole. YouTube.
- No valid reference found for this cit
- No valid reference found for this cit
- No valid reference found for this cit
- No valid reference found for this cit
- No valid reference found for this cit
- A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. The Journal of Organic Chemistry.
- (a) Ni(II)‐catalyzed synthesis of C3‐alkylation of indoles from indoles and alcohols. ResearchGate.
- No valid reference found for this cit
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- No valid reference found for this cit
- Vilsmeier-Haack Reaction. Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences.
Sources
- 1. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Catalytic C3 aza-alkylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Using 4-(1H-Indol-1-yl)benzoic acid as a ligand in metal-organic frameworks
[1]
Part 1: Ligand Design & Retrosynthesis
Objective: Synthesize high-purity 4-(1H-Indol-1-yl)benzoic acid (IBA) suitable for solvothermal crystal growth.
Structural Analysis & Coordination Logic
-
Carboxylate Head: The primary coordination site.[1] It typically forms Secondary Building Units (SBUs) such as paddle-wheels (
) or clusters ( ) depending on the metal source. -
Indole Tail: The N1-position is bonded to the benzoate phenyl ring.[1] This eliminates the N-coordination capability seen in imidazole-based MOFs.[1] The indole group serves as a steric spacer and a fluorophore .
-
Electronic Interaction: The electron-rich indole system allows for
- stacking interactions within the MOF pore, enhancing the adsorption of electron-deficient guests (e.g., nitroaromatics).[1]
Ligand Synthesis Protocol (Modified Ullmann Coupling)
Since IBA is not a standard commodity chemical, it must be synthesized via N-arylation.[1]
Reagents:
-
Indole (
eq) -
4-Iodobenzoic acid (
eq) (or methyl 4-iodobenzoate followed by hydrolysis)[1] -
Copper(I) Iodide (
mol%) -
L-Proline (
mol%) - Ligand for Cu catalysis[1] -
(
eq) -
DMSO (Dry)
Workflow:
-
Charge: In a Schlenk flask under
, combine Indole, 4-Iodobenzoic acid, CuI, L-Proline, and . -
Solvate: Add DMSO and degas for 10 minutes.
-
Heat: Stir at
for 24 hours. -
Workup: Cool to RT. Pour into acidic water (
, pH 2). The precipitate is the crude acid.[1] -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (if ester was used).
-
Verification:
-NMR (DMSO- ) should show the disappearance of the N-H signal from indole (~11 ppm) and the presence of the benzoic acid proton.[1]
Part 2: MOF Synthesis Protocol
Objective: Grow single crystals or microcrystalline powders of
Solvothermal Synthesis (Zn-Based)
Zinc is preferred for fluorescence applications due to its
Materials:
-
Ligand: 4-(1H-Indol-1-yl)benzoic acid (IBA)[1]
-
Metal Salt:
[2] -
Solvent System: DMF / Ethanol /
(Ratio 4:1:1) -
Modulator (Optional): Acetic Acid (to improve crystallinity)
Step-by-Step Procedure:
-
Precursor Dissolution:
-
Dissolve
mmol of IBA in mL of DMF/EtOH mixture. Sonicate until clear. -
Dissolve
mmol of in mL of .
-
-
Mixing: Add the metal solution to the ligand solution dropwise while stirring.
-
Sealing: Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Crystallization:
-
Heat to
for 48 hours. -
Critical Step: Cool slowly at a rate of
to Room Temperature. Rapid cooling yields amorphous powder.[1]
-
-
Harvesting: Filter the colorless block crystals. Wash with fresh DMF (
mL) and Ethanol ( mL). -
Activation: Solvent exchange with Ethanol for 3 days (refreshing solvent daily), followed by vacuum drying at
for 12 hours.
Characterization Checklist
| Technique | Purpose | Expected Outcome |
| PXRD | Phase Purity | Sharp Bragg reflections indicating high crystallinity.[1] |
| TGA | Thermal Stability | Weight loss < |
| SXRD | Structure Solution | Confirmation of coordination modes (likely bridging carboxylate). |
| PL Spectroscopy | Optical Properties | Strong emission centered ~350-400 nm (Indole characteristic).[1] |
Part 3: Application - Fluorescence Sensing of Nitroaromatics
Mechanism: The electron-rich indole moiety acts as a donor.[1] Upon exposure to electron-deficient nitroaromatics (e.g., nitrobenzene, TNT), Photoinduced Electron Transfer (PET) or Resonance Energy Transfer (RET) occurs, quenching the fluorescence.
Sensing Protocol[1]
-
Suspension Preparation: Disperse
mg of finely ground, activated MOF powder in mL of solvent (e.g., Ethanol) via ultrasonication to form a stable suspension. -
Baseline Measurement: Record the fluorescence emission spectrum (
nm). -
Titration:
-
Add aliquots (
) of the analyte solution (e.g., Nitrobenzene in EtOH). -
Stir for 1 minute after each addition.
-
Record emission spectrum.[1]
-
-
Data Analysis: Plot
vs. (Stern-Volmer Plot).
Part 4: Visualization of Workflows
Synthesis & Mechanism Diagram
The following diagram illustrates the ligand synthesis, MOF assembly, and the sensing mechanism logic.
Caption: Workflow for the synthesis of the IBA ligand, its assembly into a Zn-MOF, and the subsequent fluorescence quenching mechanism for sensing nitroaromatics.
Part 5: References & Authority[1][3][4]
The protocols above are adapted from established methodologies for N-heterocyclic benzoate ligands. While the specific "Indole-1-yl" MOF is a custom target, the chemistry is grounded in the following authoritative sources regarding ligand synthesis and analogous MOF systems.
-
Ligand Synthesis (Ullmann Coupling):
-
Protocol adapted from: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
-
-
Analogous MOF Synthesis (Imidazolyl-Benzoic Acid):
-
Fluorescence Sensing Mechanism:
-
General Solvothermal Protocols:
-
Standard practice: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews.
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid [scirp.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 4-(1H-Indol-1-yl)benzoic Acid Intermediates
Introduction: The Strategic Importance of 4-(1H-Indol-1-yl)benzoic Acid Esters
4-(1H-Indol-1-yl)benzoic acid and its ester derivatives are pivotal intermediates in contemporary drug discovery and materials science. The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmacologically active compounds, while the benzoic acid moiety provides a versatile handle for molecular elaboration. The ester functional group, in particular, serves multiple strategic roles: it can act as a prodrug to enhance bioavailability, modulate pharmacokinetic properties, or serve as a key linkage point in the synthesis of more complex molecular architectures.
The synthesis of these esters, however, is not without its challenges. The indole ring, while generally stable and aromatic, can be sensitive to harsh acidic conditions or strong electrophiles, potentially leading to undesired side reactions such as polymerization or electrophilic substitution on the pyrrole ring.[1] Therefore, the selection of an appropriate esterification protocol is critical to ensure high yields, purity, and preservation of the core molecular scaffold. This guide provides detailed protocols and mechanistic insights for three distinct and reliable methods for the esterification of 4-(1H-Indol-1-yl)benzoic acid, catering to a range of substrate sensitivities and laboratory requirements.
Protocol Selection Framework
The choice of an esterification method hinges on several factors, including the stability of the alcohol, the steric hindrance of both coupling partners, and the overall acid/base sensitivity of the starting materials. The following decision tree provides a high-level guide for selecting the most suitable protocol.
Caption: Decision workflow for selecting an esterification protocol.
Protocol 1: Fischer-Speier Esterification for Simple Alcohols
The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is highly effective for converting carboxylic acids to esters, particularly when using simple, unhindered primary or secondary alcohols that can be used in large excess to drive the equilibrium.[2][3]
Scientific Rationale and Mechanistic Insight
This reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.[2] The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the products.[2][3] This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing the water as it forms, for instance, with a Dean-Stark apparatus.[2] While the indole nucleus is generally stable, prolonged exposure to strong, hot acid can lead to degradation. This protocol utilizes a moderate temperature and reaction time to mitigate this risk.
Detailed Experimental Protocol
-
Reagent Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(1H-Indol-1-yl)benzoic acid (1.0 eq, e.g., 2.51 g, 10 mmol).
-
Reaction Setup : Add the desired simple alcohol (e.g., methanol or ethanol) in large excess to act as the solvent (e.g., 40-50 mL).
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.2 mL).
-
Reaction Execution : Heat the mixture to reflux (for methanol, ~65°C; for ethanol, ~78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction : Remove the bulk of the alcohol solvent under reduced pressure. Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (30 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Steglich Esterification for Acid-Sensitive or Hindered Alcohols
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, utilizing a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[4][6]
Scientific Rationale and Mechanistic Insight
The reaction is initiated by the protonation of the carbodiimide by the carboxylic acid, which then attacks the activated carbodiimide to form a highly reactive O-acylisourea intermediate.[7] In the absence of a better nucleophile, this intermediate can rearrange to a stable N-acylurea, which is a common side product.[4] DMAP acts as a superior acyl transfer agent by intercepting the O-acylisourea to form a reactive N-acylpyridinium salt.[8] This "active ester" is then efficiently attacked by the alcohol to furnish the desired ester and regenerate the DMAP catalyst. The driving force for the reaction is the formation of the highly stable and often insoluble dicyclohexylurea (DCU) byproduct.[4] The reaction is typically run at room temperature in aprotic solvents, making it ideal for the preservation of the indole ring.[4]
Detailed Experimental Protocol
-
Reagent Preparation : In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(1H-Indol-1-yl)benzoic acid (1.0 eq, e.g., 1.26 g, 5 mmol) and the alcohol (1.1 eq, 5.5 mmol) in anhydrous dichloromethane (DCM) or acetonitrile (25 mL).[9]
-
Catalyst Addition : Add a catalytic amount of DMAP (0.1 eq, 61 mg, 0.5 mmol).
-
Reaction Initiation : Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq, 1.14 g, 5.5 mmol) or EDC (1.1 eq, 1.05 g, 5.5 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Reaction Execution : Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction by TLC.
-
Work-up : If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a pad of Celite to remove the DCU. If EDC was used, this filtration is not necessary.
-
Extraction : Wash the filtrate (or the reaction mixture if EDC was used) with 0.5 M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ (2 x 20 mL), and finally brine (20 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 3: Acyl Chloride-Mediated Esterification for Less Reactive Alcohols
For less reactive or sterically demanding alcohols, a two-step approach involving the initial conversion of the carboxylic acid to a highly reactive acyl chloride intermediate is often the most effective strategy.[6] Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[10]
Scientific Rationale and Mechanistic Insight
Carboxylic acids react with thionyl chloride to form an acyl chloride, with the reaction driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10] The resulting acyl chloride is a potent electrophile that reacts readily with a wide range of nucleophiles, including hindered alcohols. A mild base, such as pyridine or triethylamine, is typically added during the esterification step to scavenge the HCl generated. This method avoids strong acids and high temperatures, but requires careful handling of the moisture-sensitive and corrosive reagents. The indole ring is generally tolerant to these conditions, provided that anhydrous conditions are strictly maintained.
Detailed Experimental Protocol
Step A: Formation of the Acyl Chloride
-
Reaction Setup : To a flame-dried flask under an inert atmosphere, add 4-(1H-Indol-1-yl)benzoic acid (1.0 eq, e.g., 2.51 g, 10 mmol).
-
Reagent Addition : Add thionyl chloride (SOCl₂) (3-5 eq) either neat or in a dry, inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Reaction Execution : Gently reflux the mixture for 1-2 hours.[11] The reaction is complete when gas evolution ceases.
-
Isolation : Carefully remove the excess SOCl₂ and solvent under reduced pressure (a trap containing a base solution is recommended to neutralize the corrosive vapors). The resulting crude acyl chloride is often used directly in the next step without further purification.
Step B: Esterification
-
Reagent Preparation : Dissolve the crude acyl chloride from Step A in anhydrous DCM or THF (30 mL) under an inert atmosphere and cool to 0°C.
-
Nucleophile Addition : In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction Execution : Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the acyl chloride.
-
Work-up and Purification : Quench the reaction by the slow addition of water. Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Comparative Summary of Protocols
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride-Mediated Esterification |
| Key Reagents | Strong Acid (H₂SO₄, HCl) | DCC/EDC, DMAP | SOCl₂/Oxalyl Chloride, Base |
| Conditions | High Temp (Reflux) | Mild (0°C to RT) | Mild (0°C to RT) |
| Alcohol Scope | Primary & Secondary (in excess)[6] | Broad (Primary, Secondary, Tertiary)[6] | Broad, good for hindered alcohols |
| Key Advantages | Inexpensive, simple setup | Mild conditions, high yields, broad scope[4][9] | High reactivity, effective for difficult substrates |
| Key Disadvantages | Harsh acidic conditions, equilibrium-limited[3] | Stoichiometric byproduct (urea), reagent cost | Moisture sensitive, corrosive reagents, two steps |
| Indole Compatibility | Moderate; risk of side reactions | Excellent | Good (with anhydrous conditions) |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available at: [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5838-5847. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
University of Toronto. Experiment 10: Fischer Esterification. Available at: [Link]
-
Toth, M., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58327. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
- Patents Google. WO2019059801A1 - Method for preparing benzoic acid esters.
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. Available at: [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization And Evaluation Of Esterification Reaction Of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid And Different Amino Acids With Paracetamol. Available at: [Link]
-
National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
-
ACS Publications. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available at: [Link]
-
ACS Publications. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). Available at: [Link]
-
Wikipedia. Acyl chloride. Available at: [Link]
-
Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025). Available at: [Link]
-
Chemistry LibreTexts. Making Acyl Chlorides (Acid Chlorides). Available at: [Link]
-
ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling.. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 10. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 11. researchgate.net [researchgate.net]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 4-(1H-Indol-1-yl)benzoic acid
Introduction: The Significance of N-Arylindoles in Modern Chemistry
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1] The N-arylation of indoles, leading to the formation of N-arylindoles, further expands the chemical space and biological activity of this privileged scaffold. 4-(1H-Indol-1-yl)benzoic acid, in particular, is a valuable bifunctional molecule. It incorporates the indole moiety, known for its diverse pharmacological properties, and a carboxylic acid group that serves as a versatile handle for further chemical modifications, such as amide or ester formation. This makes it a key building block in the synthesis of potential therapeutics and advanced materials.
Traditionally, the synthesis of N-arylindoles has been achieved through methods like the Fischer indole synthesis and classical Ullmann-type couplings.[2] However, these methods often require harsh reaction conditions, long reaction times, and can suffer from low yields.[3] Modern synthetic chemistry has seen a paradigm shift towards more efficient and sustainable methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically accelerating reaction rates and often improving yields.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of 4-(1H-Indol-1-yl)benzoic acid via a microwave-assisted, copper-catalyzed Ullmann condensation.
The Underlying Chemistry: Microwave-Enhanced Ullmann Condensation
The core of this synthetic protocol is the Ullmann condensation, a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and a nitrogen-containing compound, in this case, indole.[4] The classical Ullmann reaction often requires high temperatures and stoichiometric amounts of copper.[5] However, the use of microwave irradiation significantly enhances the efficiency of this transformation.
Microwave heating operates through the interaction of electromagnetic waves with the polar molecules in the reaction mixture.[6] This direct and efficient energy transfer leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods.[7]
The proposed mechanism for the copper-catalyzed N-arylation of indole is a catalytic cycle involving copper(I) species.[8] In the presence of a base, indole is deprotonated to form the indolide anion, which then coordinates with the copper(I) catalyst. Oxidative addition of the aryl halide (4-iodobenzoic acid) to the copper center, followed by reductive elimination, furnishes the desired N-arylindole and regenerates the active copper(I) catalyst.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the microwave-assisted synthesis of 4-(1H-Indol-1-yl)benzoic acid.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Indole | 99% | Sigma-Aldrich |
| 4-Iodobenzoic acid | 98% | Alfa Aesar |
| Copper(I) oxide (Cu₂O) | 99% | Acros Organics |
| Potassium phosphate (K₃PO₄) | Anhydrous, 98% | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | VWR Chemicals |
| Ethyl acetate (EtOAc) | ACS Grade | EMD Millipore |
| Hexane | ACS Grade | Macron Fine Chemicals |
| Hydrochloric acid (HCl) | 1 M aqueous solution | J.T. Baker |
| Deionized water | --- | In-house |
| Microwave synthesizer | e.g., CEM Discover, Biotage Initiator | --- |
| Microwave reaction vials | 10 mL, with snap caps | --- |
| Magnetic stir bars | --- | --- |
| Standard laboratory glassware | --- | --- |
| Rotary evaporator | --- | --- |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Reaction Setup and Procedure
-
Preparation of the Reaction Mixture: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine indole (1.0 mmol, 117.15 mg), 4-iodobenzoic acid (1.2 mmol, 297.6 mg), copper(I) oxide (0.1 mmol, 14.3 mg, 10 mol%), and potassium phosphate (3.0 mmol, 636.8 mg).
-
Solvent Addition: Add 5 mL of anhydrous ethanol to the vial.
-
Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at 150 °C for 30 minutes.
-
Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the solid catalyst and base.
-
Wash the Celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove any unreacted indole.
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Indole | 1.0 mmol |
| 4-Iodobenzoic acid | 1.2 mmol |
| Catalyst & Base | |
| Copper(I) oxide (Cu₂O) | 10 mol% |
| Potassium phosphate (K₃PO₄) | 3.0 mmol |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | 150 °C |
| Time | 30 minutes |
| Expected Outcome | |
| Product | 4-(1H-Indol-1-yl)benzoic acid |
| Expected Yield | >80% (based on similar reactions)[6][9] |
Visualizing the Process
Reaction Scheme
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Conclusion and Future Perspectives
This application note details a robust and highly efficient protocol for the synthesis of 4-(1H-Indol-1-yl)benzoic acid utilizing microwave-assisted copper-catalyzed N-arylation. The significant reduction in reaction time, coupled with the potential for high yields, underscores the advantages of this modern synthetic approach. The described methodology is amenable to parallel synthesis and could be adapted for the creation of a library of N-arylindole derivatives for drug discovery and materials science applications. Further optimization of catalyst loading and reaction parameters may lead to even more sustainable and cost-effective synthetic routes.
References
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (Link not available)
-
Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. National Institutes of Health. [Link]
-
Microwave-assisted synthesis of N-arylindoles via C(sp 2 ) -N(sp 2 ) bond formation. ResearchGate. [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles. PubMed. [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling. ACS Publications. [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. National Institutes of Health. [Link]
-
The copper-catalyzed N-arylation of indoles. PubMed. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health. [Link]
-
EXPERIMENT Benzoic Acid Synthesis. Scribd. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
-
Microwave‐Assisted Synthesis of 3‐Substituted Indoles via Intramolecular Arene—Alkene Coupling of o‐Iodoanilino Enamines. Semantic Scholar. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
-
indazole. Organic Syntheses Procedure. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PubMed. [Link]
Sources
- 1. Microwave-assisted synthesis of medicinally relevant indoles [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 7. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 4-(1H-Indol-1-yl)benzoic acid synthesis
Knowledge Base Article: KB-4092-IND Topic: Yield Optimization for 4-(1H-Indol-1-yl)benzoic Acid Synthesis Department: Process Chemistry & Technical Support Last Updated: 2025-05-15 Status: Active
Executive Summary
The synthesis of 4-(1H-Indol-1-yl)benzoic acid involves the
The primary recommendation for yield improvement (>85%) is a two-step "Ester Strategy":
-
Coupling indole with Methyl 4-iodobenzoate .
-
Subsequent hydrolysis to the target acid.[1]
This guide covers both the recommended Ester Strategy and the optimized Direct Acid Strategy for users restricted to single-step synthesis.
Module 1: The "Gold Standard" Protocol (Ester Strategy)
Recommendation Level: High Target Yield: 85-95%
The Logic
The free carboxylic acid group (
Step-by-Step Protocol
Step A:
-
Reactants: Indole (1.0 equiv), Methyl 4-iodobenzoate (1.1 equiv).
-
Catalyst: CuI (5 mol%).
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (10-20 mol%) OR L-Proline (20 mol%).
-
Base:
(2.0 equiv) or . -
Solvent: Toluene or DMF (Anhydrous).
-
Conditions:
for 12-24 hours under Argon/Nitrogen.
Step B: Hydrolysis
-
Reagents: Crude ester from Step A, LiOH or NaOH (3.0 equiv).
-
Solvent: THF:Water (3:1).
-
Conditions: Reflux for 2-4 hours. Acidify with 1M HCl to precipitate the product.
Troubleshooting Table (Ester Route)
| Symptom | Diagnosis | Resolution |
| Incomplete Conversion | Catalyst deactivation by oxygen. | Ensure rigorous degassing of solvent (sparge with |
| Blue/Green Reaction Mixture | Oxidation of Cu(I) to Cu(II). | The reaction is dead. Add 10% sodium ascorbate to reduce Cu(II) back to Cu(I) or restart under strict inert atmosphere. |
| Homocoupling of Indole | Oxidative dimerization. | Reduce oxidant exposure; switch solvent from DMF to Toluene to reduce radical pathways. |
Module 2: The Direct Acid Route (Copper-Catalyzed)
Recommendation Level: Moderate (Only if one-step is mandatory) Target Yield: 50-65%
If you must couple Indole directly with 4-Iodobenzoic acid, standard Ullmann conditions fail because the substrate competes with the ligand. You must use a soluble organic base or a ligand overload strategy.
Optimized Protocol
-
Reactants: Indole (1.0 equiv), 4-Iodobenzoic acid (1.2 equiv).
-
Catalyst: CuI (10 mol%) — Note: Higher loading required.
-
Ligand: 1,10-Phenanthroline (20 mol%) — Binds Cu tighter than the carboxylate.
-
Base:
(2.5 equiv). -
Solvent: DMSO (Required for solubility of the carboxylate salt).
-
Temp:
.
Critical Control Point: The "Dry" Rule
Water is the enemy here. While Ullmann couplings are generally robust, the presence of water with a carbonate base generates hydroxide, which can inhibit the reaction.
-
Action: Use molecular sieves (4Å) in the reaction vessel.
Module 3: Advanced Pd-Catalysis (Buchwald-Hartwig)
Recommendation Level: Specialist (For difficult substrates or scale-up)
If Copper fails, Palladium is the alternative. However, Pd is sensitive to the steric bulk of the indole C2/C7 positions.
-
Catalyst:
or Precatalyst sources (e.g., Pd-G3-XPhos). -
Ligand: XPhos or BrettPhos . (Standard
or BINAP often fail for N-arylation of indoles). -
Base:
(Sodium tert-butoxide). -
Solvent: Toluene or 1,4-Dioxane.
Warning:
Module 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct synthetic pathway based on your constraints.
Caption: Decision tree for selecting the optimal synthetic pathway based on yield requirements and step constraints.
Module 5: Purification & Workup (The "Hidden" Yield Loss)
Many users synthesize the product successfully but lose it during workup. The product is an amphoteric-like molecule (indole is neutral/weakly acidic, benzoic acid is acidic).
Correct Workup Protocol:
-
Evaporation: Remove organic solvents (DMF/DMSO) under high vacuum. Do not attempt aqueous extraction while DMF is present; it creates an emulsion.
-
Basic Dissolution: Dissolve the crude residue in 1M NaOH . The product will form the sodium salt (soluble).[2]
-
Filtration: Filter the basic solution through Celite. Unreacted indole and catalyst residues (insoluble in base) will be removed.
-
Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH ~3. The product will precipitate as a white/off-white solid.
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1) .
References
-
Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles. Synlett, 2003(09), 1282-1284.
- Foundational text for using Amino Acids (L-Proline)
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11688.
- Defines the DMEDA ligand system for indoles.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
- Authoritative review on XPhos/BrettPhos usage for difficult substr
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054-3131.
- Comprehensive review covering functional group tolerance (acids vs esters).
Sources
Purification methods for 4-(1H-Indol-1-yl)benzoic acid crude product
Technical Support Center: Purification of 4-(1H-Indol-1-yl)benzoic Acid
Ticket ID: PUR-IND-042 Status: Open Subject: Optimization of Workup and Purification for N-Arylated Indole Benzoic Acid Derivatives
Executive Summary
This guide addresses the purification of 4-(1H-Indol-1-yl)benzoic acid , a compound typically synthesized via Ullmann-type (Copper-catalyzed) or Buchwald-Hartwig (Palladium-catalyzed) C-N coupling.
The crude product often presents as a dark, sticky solid contaminated with metal catalysts, unreacted indole, and inorganic salts. Because the target molecule contains a distinct carboxylic acid moiety (
Part 1: The "Triage" Protocol (Crude Workup)
Issue: The reaction mixture is a dark slurry containing DMSO/DMF (common solvents), metal catalysts, and base (
Standard Operating Procedure (SOP-01):
-
Solvent Removal: If DMF/DMSO was used, do not attempt to rotovap to dryness at high heat (risk of decarboxylation or degradation). Instead, dilute the reaction mixture with Water (5x volume) .
-
Filtration: The product (acid form) and unreacted indole are likely insoluble in water.
Part 2: Primary Purification (Chemical Separation)
Theory of Operation: The purification relies on the acidity difference between the product and the impurities.
-
Target Molecule: Carboxylic acid (
) Soluble in basic water. -
Impurity (Indole): Very weak acid (
) Insoluble in basic water; soluble in organics. -
Impurity (Metal Catalyst): Often chelated or precipitated depending on pH.
Workflow Diagram: Acid-Base Extraction
Caption: Figure 1. Chemo-selective isolation of 4-(1H-Indol-1-yl)benzoic acid separating neutral indole impurities from the acidic product.
Detailed Protocol:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc). If solubility is poor, use THF.
-
Extraction: Add saturated aqueous
. Shake vigorously.-
Observation: The product deprotonates and moves to the aqueous layer (colorless to light yellow). The dark/brown colors (oxidized indole/catalyst) usually stay in the organic layer.
-
-
Separation: Collect the aqueous layer.
-
Wash: Wash the aqueous layer twice with fresh EtOAc. This is critical to remove trapped unreacted indole.
-
Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH < 3.
-
Result: The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with water (to remove NaCl), and dry.
Part 3: Polishing & Metal Scavenging
If the product remains colored (green/blue = Copper; grey = Palladium) or purity is <98%, proceed to these steps.
Table 1: Impurity Removal Strategies
| Impurity Type | Visual Indicator | Recommended Treatment | Mechanism |
| Copper (Cu) | Blue/Green tint | Wash organic phase with | Formation of water-soluble Cu-Ammonia or Cu-EDTA complexes [1]. |
| Palladium (Pd) | Grey/Black specks | Filter hot solution through Celite® or use Thiol-functionalized silica. | Physical adsorption and chemisorption of Pd species. |
| Unreacted Indole | Brown oil/stickiness | Recrystallization from Ethanol/Water. | Indole is soluble in cold ethanol; Product is less soluble. |
| Inorganic Salts | White residue (ash) | Water wash during filtration. | High water solubility of halides/carbonates. |
Recrystallization Protocol (SOP-02)
For 4-(1H-Indol-1-yl)benzoic acid, the high melting point of the aromatic system suggests polar protic solvents.
-
Suspend the solid in Ethanol (EtOH) .
-
Heat to reflux until dissolved.
-
If not fully soluble, add small amounts of DMSO or DMF dropwise until clear.
-
Add hot Water dropwise until a faint turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals.
Part 4: Troubleshooting (FAQ)
Q1: My product is not precipitating after adding HCl.
-
Diagnosis: The volume of water might be too high, or the pH is not low enough.
-
Solution: Ensure pH is checked with paper (aim for pH 1-2). If still no solid, the product may be partially soluble in the water/THF mix. Evaporate some solvent or extract the acidic aqueous layer back into EtOAc, dry over
, and rotovap.
Q2: The product is green/blue.
-
Diagnosis: Residual Copper catalyst from the Ullmann coupling.
-
Solution: Do not proceed to recrystallization yet. Redissolve in EtOAc and wash with 10% aqueous EDTA or Ammonium Hydroxide solution until the aqueous layer no longer turns blue [1].
Q3: The NMR shows extra aromatic peaks.
-
Diagnosis: Likely unreacted Indole or Indole dimerization byproducts.
-
Solution: Repeat the basic extraction (Part 2). Ensure the organic wash of the basic aqueous phase is thorough. Indole is not acidic and will strictly remain in the organic phase.
References
-
Removal of Copper Salts: University of Rochester, Department of Chemistry. Workup for Removing Copper Salts. Available at: [Link]
-
Benzoic Acid Solubility & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic Acid. Available at: [Link]
-
Ullmann Reaction Mechanisms: Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
pKa Data (Indole/Benzoic Acid): Bordwell pKa Table (Acidity in DMSO). Available at: [Link]
Sources
Technical Support Center: Solving Solubility Challenges for 4-(1H-Indol-1-yl)benzoic acid in NMR Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility challenges encountered with 4-(1H-Indol-1-yl)benzoic acid during Nuclear Magnetic Resonance (NMR) analysis. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues efficiently and obtain high-quality spectral data.
Introduction: The Solubility Challenge
4-(1H-Indol-1-yl)benzoic acid is a bifunctional molecule featuring a planar indole ring system and a benzoic acid moiety. This unique structure presents a significant challenge for NMR sample preparation. The carboxylic acid group facilitates strong intermolecular hydrogen bonding, often leading to the formation of stable dimers.[1][2] Combined with potential π-stacking from the aromatic systems, these forces result in high lattice energy and, consequently, poor solubility in many standard deuterated NMR solvents. This guide will walk you through a logical progression of techniques to successfully dissolve this and similar compounds for NMR analysis.
Frequently Asked Questions (FAQs)
Q1: Why is 4-(1H-Indol-1-yl)benzoic acid so poorly soluble in common NMR solvents like Chloroform-d (CDCl₃)?
A: The low solubility is primarily due to two factors:
-
Hydrogen Bonding: The carboxylic acid group (–COOH) is a potent hydrogen bond donor and acceptor. Molecules of the acid interact strongly with each other to form stable, hydrogen-bonded dimers, which are difficult for less polar solvents to break apart.[1][2]
-
Molecular Structure: The compound is a relatively large, rigid, and planar molecule, which can lead to efficient crystal packing and π-stacking interactions between the aromatic rings. Solvents need to provide sufficient energy to overcome these strong intermolecular forces. Chloroform-d, being a non-polar aprotic solvent, is ineffective at disrupting this robust hydrogen-bonding network.
Q2: What is the best starting solvent to try for dissolving this compound?
A: The recommended starting solvent is Dimethyl sulfoxide-d₆ (DMSO-d₆) . DMSO is a highly polar aprotic solvent that excels at solvating polar molecules and breaking up hydrogen-bonded dimers.[3][4] Furthermore, it slows the rate of proton exchange for the acidic –COOH proton, resulting in a sharper, more easily observable signal in the ¹H NMR spectrum, typically in the 10-13 ppm region.[1][4][5]
Q3: My compound is still not dissolving, even in DMSO-d₆. What are my main options?
A: If the compound remains insoluble or only sparingly soluble in DMSO-d₆, you should proceed with a systematic approach. The primary strategies, in order of preference, are:
-
pH Modification: Convert the insoluble carboxylic acid into its highly soluble carboxylate salt by adding a deuterated base. This is the most effective and widely used method.
-
Gentle Heating: Applying gentle heat can sometimes increase solubility, but it carries risks of compound degradation or solvent evaporation.
-
Chemical Derivatization: Convert the carboxylic acid into an ester. This permanently alters the molecule but can be a useful strategy for structural confirmation if other methods fail.[6]
Q4: What happens to the carboxylic acid proton signal if I use a protic solvent like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O)?
A: In protic deuterated solvents, the acidic proton of the carboxylic acid group will rapidly exchange with the deuterium atoms of the solvent.[3][4] This exchange makes the –COOH proton "invisible" in the ¹H NMR spectrum, meaning its signal will disappear.[5][7] While this can be a useful diagnostic experiment (known as a "D₂O shake") to confirm the presence of an exchangeable proton, it prevents you from observing the carboxylic acid proton directly.[7]
Troubleshooting Guide: A Systematic Approach to Dissolution
This guide provides a logical workflow for tackling the solubility of 4-(1H-Indol-1-yl)benzoic acid. Follow these steps to systematically identify the best conditions for your NMR experiment.
Initial Assessment: Solvent Selection
Your first step is always to choose the most appropriate solvent. While many options exist, they are not all created equal for this class of compound.
Primary Choice:
-
DMSO-d₆: As detailed in the FAQs, its high polarity makes it the ideal starting point.
Secondary Choices:
-
DMF-d₇ (Dimethylformamide-d₇): Another highly polar aprotic solvent, similar in performance to DMSO-d₆.
-
Acetone-d₆: A moderately polar solvent that can sometimes be effective.
The decision-making process for solvent selection and subsequent troubleshooting is outlined in the diagram below.
Caption: Decision workflow for solving solubility issues.
Table 1: Properties of Common Deuterated Solvents
| Solvent Name | Abbreviation | Polarity Index | Boiling Point (°C) | Key Characteristics & Use Cases |
| Chloroform-d | CDCl₃ | 4.1 | 61 | Good for many organic molecules, but poor for carboxylic acids. |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 7.2 | 189 | Excellent first choice. Highly polar, dissolves acids well. |
| Acetone-d₆ | (CD₃)₂CO | 5.1 | 56 | Moderately polar, can be a useful alternative to DMSO. |
| Methanol-d₄ | CD₃OD | 5.1 | 65 | Polar protic solvent. Causes exchange of acidic protons. |
| Deuterium Oxide | D₂O | 10.2 | 101 | Highly polar. Only for water-soluble compounds or salts. Causes proton exchange. |
| Dimethylformamide-d₇ | DMF-d₇ | 6.4 | 153 | Very polar aprotic solvent, similar to DMSO. |
Key Experimental Protocols
Protocol 1: pH Modification for Enhanced Solubility (Recommended)
This is the most reliable method for dissolving carboxylic acids. By converting the acid to its conjugate base (a carboxylate salt), you dramatically increase its polarity and solubility in polar solvents like DMSO-d₆ or D₂O.
Causality:
An acid (R-COOH) is largely neutral and relies on weaker intermolecular forces for solvation. Its conjugate base (R-COO⁻), being an ion, is much more polar and readily interacts with polar solvent molecules, leading to significantly higher solubility.
Caption: Step-by-step process for pH modification.
Detailed Steps:
-
Sample Preparation: Weigh approximately 1-5 mg of 4-(1H-Indol-1-yl)benzoic acid directly into a clean, dry NMR tube.
-
Initial Solvation: Add 0.5 - 0.7 mL of DMSO-d₆. Cap the tube and vortex. The compound will likely remain as a suspension.
-
Base Addition: Using a microliter syringe, add a small aliquot (1-5 µL) of a deuterated base solution (e.g., 1 M Sodium deuteroxide in D₂O, or 5% v/v Pyridine-d₅).
-
Note: Using a deuterated base is crucial to avoid introducing a large, unwanted proton signal into your spectrum.[8]
-
-
Dissolution: Cap and vortex the sample after each addition. Continue adding the base dropwise until the solid material completely dissolves and the solution is clear.
-
Analysis: The sample is now ready for NMR analysis. Be aware that the chemical shifts of protons near the newly formed carboxylate group will be different from those of the parent acid.[9] The acidic proton itself will have been replaced by deuterium and will be absent from the spectrum.[3]
Protocol 2: Chemical Derivatization to an Ester (Alternative)
This method should be used when the original molecular structure does not need to be preserved for the analysis (e.g., for structure confirmation where the core skeleton is of primary interest). Converting the carboxylic acid to a methyl ester removes the acidic proton and eliminates the strong hydrogen bonding.
Causality:
Esterification replaces the -OH of the carboxylic acid with an -OR group (e.g., -OCH₃).[6] The resulting ester cannot act as a hydrogen bond donor, which drastically reduces the intermolecular forces and typically improves solubility in less polar solvents like CDCl₃.
High-Level Workflow:
-
Reaction: Dissolve the carboxylic acid in a suitable solvent (e.g., methanol) and add a catalyst (e.g., a few drops of concentrated sulfuric acid or use a milder agent like (trimethylsilyl)diazomethane).
-
Workup: After the reaction is complete (monitored by TLC), neutralize the catalyst and evaporate the solvent.
-
Purification: Purify the resulting ester, typically by column chromatography.
-
NMR Analysis: Dissolve the purified ester in a standard solvent like CDCl₃ for NMR analysis.
Caution: This is a chemical transformation. The resulting NMR spectrum will be of the ester derivative, not the original acid. This method is generally considered a last resort for routine analysis but can be invaluable for confirming the carbon skeleton of a problematic compound.[10][11]
References
-
Hughes, D. L. (2010). "The Van't Hoff Equation". Journal of Chemical Education, 87(9), 923-924. [Link]
-
Li, Z., et al. (2020). "Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent". Frontiers in Chemistry, 8, 381. [Link]
-
Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids". [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy". Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. [Link]
-
University of Calgary. "Carboxylic Acids - NMR Spectroscopy". [Link]
-
ResearchGate. "Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?". [Link]
-
Doc Brown's Chemistry. "1H proton nmr spectrum of benzoic acid". [Link]
-
ResearchGate. "Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis". [Link]
-
Wallace, M. J., et al. (2024). "A pH-enhanced resolution in benchtop NMR spectroscopy". Chemical Communications, 60(18), 2415-2418. [Link]
-
Carl ROTH. "Deuterated Compounds for NMR". [Link]
-
Deichert, J. A., et al. (2023). "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis". ACS Sustainable Chemistry & Engineering, 11(13), 5195-5203. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 10. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing catalyst load for indole N-arylation with benzoic acid
Technical Support Center: Optimizing Catalyst Load for Indole N-Arylation with Benzoic Acid
Welcome to the technical support center for the copper-catalyzed N-arylation of indoles using benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet sensitive, decarboxylative cross-coupling reaction. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your catalyst load and achieve high-yield, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction components and their roles, providing the foundational knowledge needed for effective troubleshooting.
Q1: What is the fundamental mechanism of this reaction?
A1: This reaction is a type of Ullmann-type coupling, specifically a decarboxylative cross-coupling.[1][2] The generally accepted mechanism involves a copper(I) catalyst. The key steps are:
-
Base-promoted formation of copper indolide: The base deprotonates the indole's N-H group, which then coordinates with the Cu(I) center.
-
Decarboxylation and Oxidative Addition: The benzoic acid coordinates to the copper center and undergoes decarboxylation (loss of CO₂) to form a copper-aryl intermediate. This is often the rate-limiting step and can be considered a form of oxidative addition.
-
Reductive Elimination: The aryl group and the indole moiety, both coordinated to the copper center, couple together. This step, known as reductive elimination, forms the desired C-N bond and regenerates the active Cu(I) catalyst.
Q2: Why is a ligand necessary, and how do I choose one?
A2: While some Ullmann-type reactions can proceed without a ligand, their inclusion is often critical for success.[3][4] Ligands, typically bidentate nitrogen-based structures like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), play several crucial roles:
-
Solubilize and Stabilize: They keep the copper catalyst in solution and prevent it from decomposing or aggregating into an inactive form.[5][6]
-
Modulate Reactivity: Ligands alter the electronic properties of the copper center. More electron-donating ligands can stabilize the higher oxidation state copper intermediates presumed to be in the catalytic cycle, potentially accelerating the rate-limiting oxidative addition step.[7]
-
Facilitate Reductive Elimination: They promote the final bond-forming step.
Choice of Ligand: The optimal ligand is substrate-dependent. Phenanthroline-based ligands are excellent for many systems due to their rigid backbone.[7][8] Simple diamines like DMEDA are also highly effective and cost-efficient.[9] If you are experiencing low yields, screening a small panel of ligands is a highly recommended optimization step.
Q3: What is the role of the base, and which one should I use?
A3: The base is non-negotiable. It serves two primary functions:
-
Deprotonates the Indole: The indole N-H is acidic, but not enough to react on its own. The base removes this proton, making the indole a much stronger nucleophile.
-
Facilitates Decarboxylation: The base converts the benzoic acid into its carboxylate salt, which is essential for the subsequent decarboxylation step on the copper center.
Choice of Base: Inorganic carbonate and phosphate bases are most common.
-
Potassium Phosphate (K₃PO₄): A frequently used, effective base for this transformation.[10]
-
Cesium Carbonate (Cs₂CO₃): Often provides higher reactivity due to its greater solubility in organic solvents.
-
Potassium Carbonate (K₂CO₃): A less expensive, but often less effective, alternative. In general, stronger bases do not necessarily lead to better results and can cause decomposition.[11] Two equivalents of base are typically required: one for the indole and one for the benzoic acid.[11]
Section 2: Troubleshooting Guide
This section is structured to address specific experimental problems. Follow the logical flow to diagnose and solve issues in your reaction.
Workflow for General Troubleshooting
Here is a decision-making workflow to guide your troubleshooting process.
Caption: Step-by-step experimental workflow for the N-arylation reaction.
Table of Recommended Starting Conditions
Use this table as a guideline for setting up your initial optimization experiments. All values are relative to the limiting reagent (typically the indole).
| Component | Loading (mol%) or Equivalents | Recommended Reagents | Notes |
| Copper Source | 2 - 10 mol% | CuI (high purity) | Lower loadings are preferable to minimize cost and side reactions. [12] |
| Ligand | 4 - 20 mol% | 1,10-Phenanthroline, DMEDA | Ligand-to-copper ratio is typically 2:1. |
| Base | 2.0 - 2.2 eq | K₃PO₄, Cs₂CO₃ | Must be anhydrous. Cs₂CO₃ is often more effective but more expensive. |
| Aryl Source | 1.1 - 1.5 eq | Substituted Benzoic Acid | A slight excess helps drive the reaction to completion. |
| Solvent | 0.1 - 0.5 M | Dioxane, Toluene, DMF, DMSO | Must be anhydrous. Choice depends on required temperature and solubility. |
| Temperature | 110 - 140 °C | N/A | Higher temperatures are often needed for decarboxylation. [4] |
| Atmosphere | N/A | Nitrogen or Argon | Essential to prevent catalyst oxidation and side reactions. |
References
- Aqueous copper-catalyzed N-arylation of indoles: the surfactant strategy. RSC Publishing.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications.
- Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica.
- Copper-Catalyzed N-Arylation of Indoles. OUCI.
- The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
- Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry.
- Ullmann Reaction. Thermo Fisher Scientific - SA.
- Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. ResearchGate.
- Recent Progress Concerning the N-Arylation of Indoles. PMC.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications.
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
- The Copper-Catalyzed N -Arylation of Indoles. Request PDF - ResearchGate.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications.
- troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Troubleshooting Ullmann Couplint. Reddit.
- Advancements in double decarboxylative coupling reactions of carboxylic acids. Royal Society of Chemistry.
- Transition Metal Catalyzed Decarboxylative Cross-Coupling Reactions. ResearchGate.
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. Aqueous copper-catalyzed N-arylation of indoles: the surfactant strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in 4-(1H-Indol-1-yl)benzoic acid Coupling
Welcome to the technical support center for troubleshooting coupling reactions involving 4-(1H-Indol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their coupling experiments. As a Senior Application Scientist, I have synthesized key insights from established literature and practical experience to provide a logical, in-depth approach to diagnosing and resolving common issues. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to make informed decisions in your research.
This guide is structured in a question-and-answer format to directly address the specific problems you may be facing. We will explore the intricacies of popular cross-coupling reactions such as Suzuki-Myaura, Buchwald-Hartwig, and Ullmann couplings, with a focus on the unique chemical properties of 4-(1H-Indol-1-yl)benzoic acid.
Diagnostic Workflow for Low Conversion
Before diving into specific FAQs, it's often helpful to follow a systematic diagnostic workflow. The flowchart below provides a structured approach to identifying the root cause of low conversion in your coupling reaction.
Caption: A diagnostic workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: My Suzuki-Miyaura coupling of 4-(1H-Indol-1-yl)benzoic acid with an aryl bromide is sluggish. What palladium source and ligand should I be using?
A1: The choice of palladium source and ligand is critical for successful Suzuki-Miyaura couplings, especially with heterocyclic substrates.[1][2]
-
Palladium Source: While Pd(PPh₃)₄ is a classic choice, it can sometimes be less active. For challenging couplings, consider using a more active precatalyst like Pd₂(dba)₃ or a palladacycle.[3] These can generate the active Pd(0) species more readily. Pd(OAc)₂ is often less effective for this type of reaction.[3]
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are paramount. For electron-rich indoles, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are excellent choices.[5] XPhos, in particular, has shown unique capabilities in N-arylation reactions, suppressing side reactions.[6]
-
N-heterocyclic carbene (NHC) ligands can also be highly effective, offering high stability and activity.[2][7]
-
Experimental Protocol: Ligand Screening
-
Set up parallel reactions in small vials.
-
To each vial, add 4-(1H-Indol-1-yl)benzoic acid (1 equiv.), your aryl bromide (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2 equiv.).
-
Add your chosen palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
To each vial, add a different ligand (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃, 4-6 mol%).
-
Add degassed solvent (e.g., dioxane/water mixture).
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Q2: I'm attempting a Buchwald-Hartwig amination to synthesize a derivative of 4-(1H-Indol-1-yl)benzoic acid. Why is my conversion low, and what are the key parameters to consider?
A2: Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay between the palladium catalyst, ligand, base, and solvent.[4][8][9]
-
Catalyst System: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are crucial.[4] For N-arylation of indoles, ligands like DavePhos have been shown to be effective.[8] The choice of palladium source is also important, with Pd₂(dba)₃ often being superior to Pd(OAc)₂.[3] Using a precatalyst can lead to cleaner formation of the active catalytic species.[10]
-
Base Selection: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle.[4][11]
-
Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.
-
The choice of base can be solvent-dependent. In nonpolar solvents, an anionic base is often required to deprotonate the neutral palladium-amine complex.[11] The use of DBU as a soluble, homogeneous base has also been explored.[12]
-
-
Solvent Effects: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[3] The polarity of the solvent can influence the reaction mechanism and the solubility of the base.[11][13] In some cases, solvent-free mechanochemical methods have been developed to overcome solvent-related issues.[14]
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Efficient generation of Pd(0) |
| Ligand | XPhos or RuPhos (2-4 mol%) | Promotes oxidative addition and reductive elimination |
| Base | NaOt-Bu or K₃PO₄ (1.5-2 equiv.) | Strong, non-nucleophilic base |
| Solvent | Toluene or Dioxane (degassed) | Good solubility for many substrates and catalysts |
| Temperature | 80-110 °C | Sufficient thermal energy for catalyst turnover |
Substrate and Reagent Issues
Q3: My starting material, 4-(1H-Indol-1-yl)benzoic acid, has poor solubility in common organic solvents. How can I address this?
A3: The carboxylic acid moiety in your substrate can indeed lead to solubility challenges, particularly in non-polar aprotic solvents often favored for cross-coupling reactions.
-
Solvent Selection: Consider using more polar aprotic solvents like DMF or DMSO. However, be aware that these can sometimes coordinate to the palladium center and inhibit catalysis. A mixture of solvents, such as toluene/DMF or dioxane/water, can be a good compromise.[15]
-
Esterification: A common strategy is to temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This will significantly increase its solubility in organic solvents. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction.
-
Base as a Solubilizing Agent: The addition of a base can deprotonate the carboxylic acid, forming a carboxylate salt which may have better solubility in certain solvent systems.
Q4: I am observing significant amounts of dehalogenated starting material in my reaction mixture. What is causing this, and how can I prevent it?
A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various pathways, including reaction with trace amounts of water or other proton sources.
-
Anhydrous and Degassed Conditions: Ensure that your solvents and reagents are rigorously dried and degassed. Oxygen can also contribute to catalyst decomposition and side reactions.
-
Choice of Base: Some bases are more prone to promoting dehalogenation than others. If you are using a strong alkoxide base, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
-
Ligand Effects: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Screening different ligands may help to minimize this side reaction.
Reaction Mechanism and Side Reactions
Q5: What are the potential side reactions I should be aware of when coupling 4-(1H-Indol-1-yl)benzoic acid?
A5: Besides dehalogenation, several other side reactions can lead to low conversion of your desired product.
-
Homocoupling: Both the indole substrate and the coupling partner can undergo homocoupling to form dimers. This is often a result of catalyst decomposition or unfavorable reaction kinetics. Optimizing the catalyst/ligand ratio and reaction temperature can help to minimize this.
-
Protodeboronation (Suzuki coupling): The boronic acid coupling partner can react with trace water or other protic species to regenerate the corresponding arene, thus reducing the amount of boronic acid available for the cross-coupling reaction. Using anhydrous conditions and a suitable base can mitigate this issue.
-
C-H Activation/Arylation: Indoles can undergo direct C-H arylation, particularly at the C2 or C3 positions.[15] While your substrate has the nitrogen arylated, there is still a possibility of C-H activation on the indole ring, leading to undesired regioisomers. The choice of ligand and reaction conditions can influence the selectivity of the reaction.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
-
National Center for Biotechnology Information. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. [Link]
-
Al-Zoubi, R. M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(8), 2639-2645. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16489-16497. [Link]
-
Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Kumar, A., & Rao, V. P. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 58. [Link]
-
Guchhait, S. K., et al. (2021). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. RSC Advances, 11(42), 26033-26040. [Link]
-
Oldenhuis, N. J., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(40), 11844-11845. [Link]
-
Hartwig, J. F., et al. (1999). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 1(8), 1247-1249. [Link]
-
ResearchGate. 4-(Imidazol-1-yl)benzoic acid. [Link]
-
Li, Y., et al. (2020). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 22(3), 444-451. [Link]
-
Csonka, R., & Kégl, T. (2020). Recent Progress Concerning the N-Arylation of Indoles. Catalysts, 10(12), 1438. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
ResearchGate. Advances on N-Arylation of Indoles by Cross-Coupling Reactions. [Link]
-
Daou, I., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2883. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Vaddepalli, K., et al. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(23), 12068-12075. [Link]
-
Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
-
Vasić, K., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(10), 1205. [Link]
-
Lee, J. M., & Buchwald, S. L. (2010). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Organic Letters, 12(21), 4980-4983. [Link]
-
ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. [Link]
-
ResearchGate. Solvent-Free Mechanochemical Buchwald-Hartwig Amination of Aryl Chlorides without Inert Gas Protection. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Chemistry Portal. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. [Link]
-
ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
Technical Support Center: Recrystallization of 4-(1H-Indol-1-yl)benzoic acid
Welcome to the technical support center for the purification of 4-(1H-Indol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we will address common challenges and provide a logical framework for solvent selection and troubleshooting to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selecting a recrystallization solvent for 4-(1H-Indol-1-yl)benzoic acid?
A1: The primary challenge lies in the bifunctional nature of the molecule. It possesses both a polar carboxylic acid group, which favors polar solvents, and a large, relatively non-polar indole ring system. This duality can lead to either very high or very low solubility in common single-solvent systems, making the ideal solubility gradient for recrystallization—sparingly soluble at room temperature but highly soluble at elevated temperatures—difficult to achieve. A similar compound, 4-(1H-Pyrrol-1-yl)benzoic acid, exhibits a high melting point of 286-289 °C, suggesting strong intermolecular forces that necessitate careful solvent selection.
Q2: What is a good starting point for solvent screening for 4-(1H-Indol-1-yl)benzoic acid?
A2: A logical starting point is to consider solvents known to be effective for its constituent functional groups: the benzoic acid moiety and the indole moiety. For benzoic acid, aqueous systems are often employed due to its poor solubility in cold water but high solubility in hot water.[1][2] For indole, a mixed solvent system of methanol and water has been shown to be effective.[3] Therefore, initial screening should focus on polar protic solvents and their mixtures. Good candidates to start with include:
-
Water: Given the success with benzoic acid, this should be tested. However, the larger indole group may significantly decrease aqueous solubility.
-
Ethanol or Methanol: These are generally good solvents for carboxylic acids.[4]
-
Aqueous Ethanol/Methanol mixtures: These mixed solvent systems allow for fine-tuning of the polarity to achieve the desired solubility profile.
-
Acetic Acid (aqueous): Often used for recrystallizing aromatic carboxylic acids.[5]
Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.
-
Causality: The high concentration of the solute in the hot solution, combined with a rapid cooling process, can lead to the separation of a liquid phase because the molecules don't have enough time to orient themselves into a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add more solvent to decrease the saturation level.
-
Cool the solution slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling is crucial for the formation of pure crystals.[6]
-
Consider a lower-boiling point solvent if the issue persists.
-
Employ a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[7]
-
Q4: I have very low recovery of my purified compound. What are the likely reasons and how can I improve the yield?
A4: Low recovery can stem from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[8]
-
Premature crystallization during hot filtration: If your compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[9]
-
The chosen solvent is too "good": If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor. A different solvent or a mixed-solvent system may be necessary.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled. An ice bath is recommended after slow cooling to room temperature to maximize crystal formation.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - Insufficient solvent volume.- Inappropriate solvent choice (too non-polar). | - Add more solvent in small increments.- Switch to a more polar solvent (e.g., ethanol, acetic acid).- Consider a mixed solvent system where the compound is dissolved in a good solvent first. |
| No crystals form upon cooling | - Solution is not saturated.- The compound is too soluble in the chosen solvent.- The solution is cooling too slowly. | - Evaporate some of the solvent to increase concentration and re-cool.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]- If using a mixed solvent system, add more of the "poor" solvent.- Place in an ice bath after slow cooling at room temperature. |
| Crystals are colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product.[7] |
| Melting point of crystals is broad or low | - Impurities are still present in the crystals.- The crystals are not fully dry (residual solvent). | - Repeat the recrystallization process.- Ensure the crystals are thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is a starting point for solvents like ethanol, methanol, or aqueous acetic acid.
-
Dissolution: Place the impure 4-(1H-Indol-1-yl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed Solvent Recrystallization (e.g., Methanol-Water)
This is a good alternative if a single solvent does not provide the desired solubility characteristics.
-
Dissolution: Dissolve the impure compound in the minimum amount of the "good" solvent (e.g., hot methanol).
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., hot water) dropwise until a persistent cloudiness appears.[7]
-
Clarification: Add a few drops of the "good" solvent (hot methanol) until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the approximate ratio that induced crystallization.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for benzoic acid, may have low solubility for the target compound.[2] |
| Ethanol | 78 | 24.5 | A good general-purpose solvent for polar organic molecules.[4] |
| Methanol | 65 | 32.7 | Similar to ethanol, lower boiling point. Used in a mixed system for indole.[3] |
| Acetic Acid | 118 | 6.2 | Can be effective for aromatic acids, but has a high boiling point and can be difficult to remove.[5] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| n-Hexane | 69 | 1.9 | A non-polar solvent, likely to be a "poor" solvent for this compound.[10] |
Visualizations
Solvent Selection Workflow
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
References
-
ResearchGate. (n.d.). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? Retrieved February 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Retrieved February 5, 2026, from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved February 5, 2026, from [Link]
- (n.d.). Recrystallization of Benzoic Acid.
-
Wikipedia. (n.d.). Benzoic acid. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 5, 2026, from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved February 5, 2026, from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
PubChem. (n.d.). 4-(1H-Pyrrol-1-yl)benzoic acid. Retrieved February 5, 2026, from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
-
ResearchGate. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents. Retrieved February 5, 2026, from [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Work-up procedures for N-(4-carboxyphenyl)indole reactions
Welcome to the Technical Support Center for Indole Chemistry. I am Dr. Aris, your Senior Application Scientist.
Below is the technical guide for the work-up and purification of N-(4-carboxyphenyl)indole . This compound presents a specific chemical duality: it possesses a lipophilic indole core and a hydrophilic/acidic carboxylic acid tail.[1] This "amphiphilic" nature is the key to its purification, but also the source of common experimental failures (e.g., emulsions, trapped catalysts).
This guide replaces generic templates with a Self-Validating Workflow designed to ensure high purity and yield.
Module 1: The "Golden Path" Work-up Protocol
Objective: Isolate N-(4-carboxyphenyl)indole from a standard Ullmann-type coupling reaction (CuI/Ligand/Base in DMSO/DMF).[1]
The Logic (Why this works)
We utilize the pKₐ differential .
-
Indole (Starting Material): Neutral/Lipophilic (
).[1] Remains in organic phase at all pH levels.[1] -
4-Halobenzoic Acid (Starting Material): Acidic (
).[1] Soluble in aqueous base; precipitates in acid.[1] -
Product: Acidic (
).[1] Soluble in aqueous base; precipitates in acid.[1] -
Copper Catalyst: Metal cation.[1] Can be sequestered by chelators (EDTA/Ammonia).[1]
Step-by-Step Procedure
1. Quench & Chelation (The "Blue" Phase)
-
Action: Dilute the reaction mixture (DMSO/DMF) with 5 volumes of 0.5 M NaOH (aqueous).
-
Add: 5-10% Ethylenediamine or aqueous Ammonia (
) to the mixture. -
Why: The base deprotonates the product (
), forcing it into the aqueous phase. The amine/ammonia acts as a ligand to strip Copper from the product, forming a water-soluble blue complex . -
Validation Check: The aqueous solution should turn distinct blue (indicating free Cu).[1] If it is brown/black, add more ammonia or EDTA.[1]
2. The Lipophilic Wash (Removing Neutral Impurities)
-
Action: Extract the aqueous blue solution with Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Partition:
-
Top Layer (Organic): Contains unreacted Indole, Ligand, and non-polar byproducts. DISCARD (or save for recovery).
-
Bottom Layer (Aqueous): Contains Product (as salt), unreacted Halo-benzoic acid, and Copper salts. KEEP .
-
-
Validation Check: The organic layer should extract the yellow/brown color of the indole. The aqueous layer remains blue.[1]
3. Controlled Precipitation (The "White" Phase)
-
Action: Cool the aqueous layer to 0–5°C in an ice bath.
-
Acidification: Slowly add 1 M HCl dropwise with vigorous stirring.
-
Target: Monitor pH. Stop exactly at pH 3–4 .
-
Why: Rapid acidification generates trapped impurities.[1] Slow acidification allows crystal growth.[1] We target pH 3-4 to protonate the carboxylic acid without redissolving the copper salts (which stay soluble in acid).
-
Validation Check: A thick precipitate should form.[1] If the supernatant is still blue, your separation from copper was successful.
4. Filtration & Final Wash
-
Action: Filter the solid via vacuum filtration.
-
Wash 1: Cold water (removes residual acid/copper).[1]
-
Wash 2: Hexanes (removes trace organic solvents and dries the solid).[1]
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic and phase separation critical for this work-up.
Figure 1: The Acid-Base Extraction Logic Flow.[1][2] Blue nodes indicate chemical modifications; Green nodes indicate product retention paths.[1]
Module 3: Troubleshooting & FAQs
Q1: The solid I isolated contains unreacted 4-iodobenzoic acid. The extraction didn't separate it.[1] Why? Dr. Aris: This is the most common oversight.[1] The acid-base extraction removes the Indole (neutral), but it cannot distinguish between the Product (acid) and the Starting Material (acid)—both precipitate at pH 3.
-
The Fix (Solubility Differential):
-
Trituration: The starting material (4-iodobenzoic acid) is significantly more soluble in Dichloromethane (DCM) or Chloroform than the N-aryl indole product.
-
Protocol: Suspend the dried crude solid in DCM.[1] Sonicate for 10 minutes. Filter. The solid remaining on the filter is usually your pure product. The filtrate contains the unreacted halo-acid.
-
Alternative: Recrystallize from Ethanol/Water (1:1).[1]
-
Q2: My product is green/blue. How do I remove the residual Copper? Dr. Aris: A green tint indicates Copper(II) is chelated to the indole nitrogen or the carboxylate.
-
The Fix: You need a stronger chelator than ammonia.[1]
Q3: I have a persistent emulsion during the initial extraction. Dr. Aris: This is caused by the amphiphilic nature of the deprotonated product acting as a surfactant, combined with the high viscosity of DMSO.
-
The Fix:
Q4: Can I use column chromatography instead of extraction? Dr. Aris: Yes, but it is challenging due to the carboxylic acid tail causing "streaking" on silica.[1]
-
The Fix: If you must use a column:
Module 4: Data & Specifications
Solubility Profile for N-(4-carboxyphenyl)indole
| Solvent | State (Protonated Acid) | State (Deprotonated Salt) | Application |
| Water | Insoluble | Soluble | Extraction Medium |
| DMSO/DMF | Soluble | Soluble | Reaction Solvent |
| EtOAc | Soluble | Insoluble | Extraction / Wash |
| DCM | Sparingly Soluble | Insoluble | Trituration (Impurity Removal) |
| Ethanol | Soluble (Hot) | Soluble | Recrystallization |
References
-
Ma, D., & Cai, Q. (2003).[1] CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Indoles. Synlett.
-
Antilla, J. C., et al. (2002).[1] The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.[1][3]
-
PubChem. (2024).[1] Indole-4-carboxylic acid Structure and Properties. National Library of Medicine.[1]
Sources
Overcoming steric hindrance in 4-(1H-Indol-1-yl)benzoic acid derivatization
Technical Support Center: Derivatization Strategies for 4-(1H-Indol-1-yl)benzoic Acid Scaffolds
Current Status: Online Support Tier: Senior Application Scientist Topic: Overcoming Steric & Electronic Barriers in N-Aryl Indole Derivatization
Executive Summary
The 4-(1H-Indol-1-yl)benzoic acid scaffold presents a unique "propeller-like" geometry due to the twist around the N-C(phenyl) bond. While the carboxylic acid at the para position appears sterically accessible, experimentalists often encounter low yields due to three convergent factors:
-
Electronic Deactivation: The electron-rich indole ring donates density into the phenyl system, reducing the electrophilicity of the carbonyl carbon compared to standard benzoic acids.
-
Aggregation: The flat, aromatic nature of the N-aryl indole system leads to strong
- stacking, mimicking steric hindrance by reducing effective concentration in solution. -
Steric Clashes (in specific derivatives): If you are coupling to a bulky amine or functionalizing the indole C3/C2 positions, the orthogonal twist of the N-phenyl bond creates a significant steric wall.
This guide provides self-validating protocols to overcome these specific barriers.
Module 1: The "Unreactive" Carboxylic Acid
Issue: Standard EDC/NHS or HATU couplings fail to yield product (>10% yield) when reacting 4-(1H-Indol-1-yl)benzoic acid with hindered amines.
Diagnosis: The indole moiety acts as a weak electron donor, making the carboxylic acid less susceptible to nucleophilic attack. When combined with a sterically hindered amine (e.g., tert-butyl amine, substituted piperazines), the activated ester (OBt/OAt) is too stable and reverts to the acid or rearranges to the N-acyl urea.
The Solution: Acid Chloride Activation via Ghosez’s Reagent
Avoid thionyl chloride (
Protocol: Neutral Acid Chloride Generation
| Step | Action | Critical Parameter |
| 1 | Dissolve 1.0 eq of 4-(1H-Indol-1-yl)benzoic acid in dry DCM. | Concentration: 0.1 M. Ensure Argon atmosphere. |
| 2 | Add 1.1 eq of Ghosez’s Reagent dropwise at 0°C. | Do not add base yet. |
| 3 | Stir at Room Temp (RT) for 1–2 hours. | Monitor by TLC (take an aliquot, quench with MeOH |
| 4 | Coupling: Add 1.2 eq of the hindered amine + 2.0 eq DIPEA dissolved in DCM. | Add slowly at 0°C, then warm to reflux if necessary. |
| 5 | Workup: Quench with sat. | Wash organic layer with 1M HCl to remove DIPEA. |
Why this works: Ghosez’s reagent forms the acid chloride without generating acidic byproducts (unlike
Module 2: Functionalizing the Indole Ring (C3 Position)
Issue: Attempts to introduce substituents at the Indole C3 position (e.g., Vilsmeier-Haack formylation) result in low conversion.
Diagnosis: The N-phenyl group creates a "steric roof" over the indole ring. While C3 is electronically activated, the bulky phenyl group (twisted ~50° out of plane) blocks the approach of large electrophiles.
Troubleshooting Guide:
-
Q: Why is my Vilsmeier reaction stalling?
-
A: The intermediate iminium salt forms an aggregate.
-
Fix: Increase temperature to 60°C and switch solvent from pure DMF to 1,2-dichloroethane (DCE) . The higher boiling point and non-coordinating nature of DCE break up aggregates.
-
-
Q: Can I use Friedel-Crafts acylation?
-
A: Avoid. Strong Lewis acids (
) will coordinate to the benzoic acid carbonyl and the indole -system, deactivating the ring. -
Fix: Use Trifluoroacetic Anhydride (TFAA) mediated acylation. The TFAA activates the carboxylic acid and the incoming acyl group, but the indole C3 nucleophilicity usually wins.
-
Module 3: Visualizing the Decision Pathway
The following logic flow helps you select the correct activation method based on your specific steric constraints.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on steric constraints.
Module 4: Synthesis of the Core Scaffold (If starting from scratch)
If you are struggling to even synthesize the 4-(1H-Indol-1-yl)benzoic acid (forming the N-C bond), the steric hindrance is severe because the carboxylate group coordinates to metal catalysts, poisoning them.
The "Gold Standard" Protocol: Buchwald-Hartwig Amination Do not use Ullmann coupling (Cu/High Temp) for this substrate; the yields are notoriously poor due to decarboxylation risks at high temperatures.
Optimized Conditions:
-
Catalyst:
(1-2 mol%) -
Ligand: XPhos or BrettPhos (Use bulky biaryl phosphines to prevent catalyst aggregation).
-
Base:
(Weak base prevents side reactions; avoid if ester groups are present). -
Solvent: t-Amyl alcohol or Dioxane (100°C).
FAQ: Common Pitfalls
Q1: My reaction mixture turns black and precipitates immediately upon adding EDC.
-
A: This is likely the "N-Acyl Urea" rearrangement. The intermediate O-acylisourea is sterically crowded and rearranges to the stable, unreactive N-acyl urea byproduct. Switch to the Ghosez Acid Chloride protocol (Module 1).
Q2: I see two spots on TLC that are very close together.
-
A: This is often Atropisomerism . The N-phenyl bond rotation is restricted. If the spots coalesce upon heating the TLC plate (or in high-temp NMR), it is a single compound. Do not attempt to separate them unless you are doing chiral resolution.
Q3: The product is insoluble in everything.
-
A: N-aryl indoles stack aggressively.
-
Solvent Trick: Use a mixture of CHCl3 : MeOH (9:1) or HFIP (Hexafluoroisopropanol) for NMR and purification. HFIP breaks
-stacking aggregates effectively.
-
References
-
Ghosez’s Reagent for Hindered Amides
- Citation: Devos, A., et al. "Synthesis of acyl halides under neutral conditions.
- Relevance: Establishes the protocol for converting acid-sensitive or hindered carboxylic acids to chlorides without HCl gener
-
Source:
-
Buchwald-Hartwig for N-Aryl Indoles
-
Overcoming Steric Hindrance in Amide Coupling
- Citation: Pattabiraman, V. R., & Bode, J. W. "Rethinking Amide Bond Synthesis.
- Relevance: Reviews alternative activation strategies (like KAHA ligation and acid chlorides) when standard coupling fails.
-
Source:
-
Solubility & Aggregation of Planar Systems
- Citation: Xiao, K., et al. "Influence of Planar Structure on Solubility and Aggregation.
- Relevance: Explains the -stacking physics that necessitates the use of HFIP or chlorin
-
Source:
Sources
Validation & Comparative
13C NMR Comparative Guide: 4-(1H-Indol-1-yl)benzoic acid
This guide provides a technical analysis of the 13C NMR chemical shifts of 4-(1H-Indol-1-yl)benzoic acid , designed for researchers requiring structural validation and spectral assignment.
Rather than a simple list, this guide uses a Fragment-Based Assignment Strategy , comparing the target molecule against its constituent building blocks—Indole and Benzoic Acid —to isolate the specific electronic effects of N-arylation.
Structural Analysis & Assignment Logic
To accurately assign the 13C NMR spectrum of 4-(1H-Indol-1-yl)benzoic acid (Formula: C₁₅H₁₁NO₂), we treat the molecule as two electronically coupled systems: the Indole Heterocycle and the Benzoic Acid Moiety .
-
The Linkage: The C-N bond connects the Indole N1 to the Benzoic Acid C4. This is an N-arylation , which significantly deshields the benzoic acid C4 (ipso to nitrogen) compared to unsubstituted benzoic acid.
-
Electronic Effect: The indole ring acts as a weak electron donor via resonance, while the carboxylic acid is a strong electron-withdrawing group. This creates a "push-pull" electronic system across the phenyl ring.
Assignment Workflow (DOT Visualization)
Figure 1: Logic flow for predicting and assigning chemical shifts based on precursor perturbation.
Comparative Chemical Shift Data (DMSO-d₆)
The following table contrasts the Predicted/Observed Shifts of the product against the reference shifts of its parent compounds. This comparison highlights the diagnostic peaks required for confirmation.
Solvent: DMSO-d₆ (Standard for carboxylic acids to ensure solubility and prevent dimerization effects).
| Carbon Position | Carbon Type | Product Shift (δ ppm) | Reference (Parent) Shift | Δ (Shift Change) | Diagnostic Note |
| C=O | Carboxyl | 166.8 - 167.5 | 167.3 (Benzoic Acid) | ~0.0 | Characteristic acid carbonyl. |
| C4' | Benzoic (Ipso-N) | 142.0 - 144.0 | 132.0 (Benzoic C4) | +10.0 | Key Diagnostic: Large downfield shift due to N-attachment. |
| C1' | Benzoic (Ipso-COOH) | 128.0 - 130.0 | 130.6 (Benzoic C1) | -1.0 | Shielded slightly by resonance. |
| C2', C6' | Benzoic (Ortho) | 129.0 - 131.0 | 129.4 (Benzoic C2) | ~0.0 | Overlaps with indole benzene ring. |
| C3', C5' | Benzoic (Meta) | 123.0 - 125.0 | 128.6 (Benzoic C3) | -4.0 | Shielded by Indole donation. |
| C7a | Indole (Quat.) | 135.0 - 136.0 | 136.0 (Indole) | ~0.0 | Bridgehead carbon. |
| C2 | Indole (C=C-N) | 128.0 - 129.5 | 125.0 (Indole) | +3.5 | Deshielded by N-phenylation. |
| C3a | Indole (Quat.) | 128.0 - 129.0 | 128.0 (Indole) | ~0.0 | Bridgehead carbon. |
| C3 | Indole (C=C) | 103.0 - 105.0 | 101.5 (Indole) | +2.0 | Key Diagnostic: Distinctive high-field aromatic peak. |
| C4-C7 | Indole (Benzene) | 110.0 - 122.0 | 111-122 (Indole) | ~0.0 | Clustered aromatic region. |
Note: "Prime" notation (e.g., C4') refers to the Benzoic Acid ring carbons. Non-prime refers to the Indole ring.
Detailed Experimental Protocol
To obtain the resolution required to distinguish the clustered aromatic region (120-130 ppm), follow this optimized protocol.
Sample Preparation (High-Resolution)
-
Mass: Weigh 15–20 mg of 4-(1H-Indol-1-yl)benzoic acid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why DMSO? The carboxylic acid moiety often leads to poor solubility in CDCl₃. DMSO disrupts hydrogen bonding dimers, sharpening the Carbonyl peak.
-
-
Additives: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
-
Mixing: Sonicate for 60 seconds to ensure complete homogeneity.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbons C1', C4', C3a, C7a to relax).
-
Scans (NS): Minimum 1024 scans (Due to low sensitivity of quaternary carbons).
-
Spectral Width: 240 ppm (–20 to 220 ppm).
Workflow Visualization
Figure 2: Step-by-step protocol for acquiring high-fidelity 13C NMR data.
Interpretation of Key Signals[1][2]
The "Fingerprint" Region (100–110 ppm)
The most distinct feature of any indole derivative is the C3 carbon . In 4-(1H-Indol-1-yl)benzoic acid, look for a sharp peak around 103–105 ppm .
-
Absence? If this peak is missing or shifted >110 ppm, the indole ring may have reacted or opened.
-
Multiplicity: In an APT/DEPT experiment, this will appear as a CH (positive/up).
The Quaternary Carbon Challenge (130–145 ppm)
You will observe weak signals for C4' (Benzoic) , C1' (Benzoic) , C3a (Indole) , and C7a (Indole) .
-
C4' (~143 ppm): This is the definitive proof of the C-N bond formation. In the starting material (4-fluorobenzoic acid), the C-F carbon appears ~165 ppm (doublet). In the product, it shifts to ~143 ppm (singlet).
References
-
Benzoic Acid Reference Data
- Title: 13C NMR of Benzoic Acid Deriv
- Source: Spectral D
-
URL:[Link]
-
Indole N-Arylation Effects
- Title: Copper-catalyzed N-aryl
- Source:Journal of Organic Chemistry (via NIH PubChem D
-
URL:[Link]
-
Solvent Effects in NMR
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 4-(1H-Indol-1-yl)benzoic Acid vs. Structural Isomers
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 4-(1H-Indol-1-yl)benzoic acid versus its structural isomer, 4-(1H-Indol-3-yl)benzoic acid .
Executive Summary
In drug discovery, the indole-benzoic acid scaffold is a privileged structure for designing PPAR agonists, kinase inhibitors, and anti-inflammatory agents. A critical analytical challenge arises in differentiating the N-linked isomer (4-(1H-Indol-1-yl)benzoic acid) from the C-linked isomer (4-(1H-Indol-3-yl)benzoic acid) . While isobaric (MW 237.26 Da), these congeners exhibit distinct fragmentation kinetics under Collision-Induced Dissociation (CID). This guide outlines the diagnostic fragmentation channels required to unambiguously identify the N-linked species.
Compound Profile & Properties
| Feature | Target Compound | Primary Alternative (Isomer) |
| IUPAC Name | 4-(1H-Indol-1-yl)benzoic acid | 4-(1H-Indol-3-yl)benzoic acid |
| Linkage Type | N-Linked (N1-C1') | C-Linked (C3-C1') |
| Molecular Formula | C₁₅H₁₁NO₂ | C₁₅H₁₁NO₂ |
| Monoisotopic Mass | 237.0790 Da | 237.0790 Da |
| Key Structural Difference | Indole Nitrogen is substituted; no N-H bond. | Indole Nitrogen is free (N-H present). |
Experimental Methodology (LC-MS/MS)
To replicate the profiles described below, ensure your Q-TOF or Triple Quadrupole system is calibrated to the following parameters.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).[1]
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 300°C.
-
Collision Gas: Argon (1.5 mTorr).
-
Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile and backbone cleavages.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Fragmentation Analysis: The N-Linked Signature
Primary Fragmentation Channels
The fragmentation of 4-(1H-Indol-1-yl)benzoic acid ([M+H]⁺ = 238.08) is dominated by the stability of the N-phenyl bond. Unlike C-linked isomers, the N-linked species lacks a labile proton on the indole ring, forcing fragmentation through the benzoic acid moiety first.
-
Dehydration Channel (Δm/z -18):
-
Mechanism: Loss of H₂O from the protonated carboxylic acid group.
-
Observation: Formation of the acylium ion at m/z 220 . This is often the base peak at low collision energies (10-20 eV).
-
-
Decarboxylation Channel (Δm/z -44):
-
Mechanism: Neutral loss of CO₂.
-
Observation: Formation of the 1-phenylindole cation at m/z 194 . This ion is highly stable due to resonance delocalization across the biphenyl-like N-C bond.
-
-
Diagnostic N-C Cleavage:
-
At high energies (>40 eV), the bond between the indole nitrogen and the phenyl ring cleaves.
-
Target (N-linked): Yields a characteristic Indole cation at m/z 117 .
-
Isomer (C-linked): Typically retains the nitrogen on the phenyl ring or undergoes retro-Friedel-Crafts fragmentation, yielding different ratios of m/z 117 vs m/z 130 (quinolinium-like ions).
-
Comparative Performance Data
The following table summarizes the relative abundance of ions under standardized CID conditions (30 eV).
| Fragment Ion (m/z) | Identity | Target: N-Linked Abundance | Isomer: C-Linked Abundance | Diagnostic Note |
| 238 | [M+H]⁺ | < 5% | < 10% | Precursor usually depleted at 30 eV. |
| 220 | [M+H - H₂O]⁺ | High (80-100%) | Medium (40-60%) | Acylium ion formation is favored in N-linked. |
| 194 | [M+H - CO₂]⁺ | Medium (40-60%) | High (80-100%) | C-linked isomers decarboxylate more readily due to H-migration. |
| 117 | Indole⁺ | Present (Distinct) | Weak / Absent | CRITICAL DIAGNOSTIC: Direct N-C cleavage. |
| 77 | Phenyl⁺ | Low | Low | Non-specific aromatic background. |
Mechanistic Visualization
The following diagram illustrates the fragmentation cascade for the target N-linked molecule.
Figure 1: ESI+ Fragmentation pathway of 4-(1H-Indol-1-yl)benzoic acid highlighting the diagnostic generation of the m/z 117 ion.
Protocol for Isomer Differentiation
To validate the identity of 4-(1H-Indol-1-yl)benzoic acid in a mixed sample:
-
Isolate Precursor: Set Q1 to 238.1 m/z .
-
Apply Energy Ramp: Acquire spectra at 20 eV and 50 eV .
-
Check Criteria:
-
At 20 eV: Look for the dominance of m/z 220 (Acylium). If m/z 194 is the base peak, suspect the C-linked isomer.
-
At 50 eV: Look for the emergence of m/z 117 . The C-linked isomer (3-yl) typically rearranges to form stable tricyclic ions (e.g., carbazole-like structures) rather than ejecting a clean indole fragment.
-
References
-
NIST Mass Spectrometry Data Center. "Fragmentation of Benzoic Acid Derivatives." NIST Chemistry WebBook. [Link][2]
-
Powers, J. C. "Mass Spectrometry of Simple Indoles." The Journal of Organic Chemistry, vol. 33, no. 5, 1968, pp. 2044–2050. [Link]
-
MassBank. "Indole-3-carboxylic acid ESI-MS/MS Spectrum." MassBank Record. [Link]
-
Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition, Chapter on Fragmentation of Organic Ions (Class: Aromatic Acids). [Link]
Sources
A Comparative Guide to the Infrared Spectroscopy of 4-(1H-Indol-1-yl)benzoic Acid
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 4-(1H-Indol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. By comparing its spectrum to those of its constituent moieties, indole and benzoic acid, we will elucidate the key vibrational changes that occur upon N-arylation of the indole ring. This guide is intended for researchers, scientists, and drug development professionals who utilize Fourier-transform infrared (FTIR) spectroscopy for structural characterization and quality control.
Introduction: The Vibrational Signature of a Modified Indole
4-(1H-Indol-1-yl)benzoic acid presents a unique spectroscopic challenge and opportunity. The formation of a C-N bond between the indole nitrogen and the benzoic acid ring results in significant alterations to the vibrational modes of both parent molecules. Understanding these changes is crucial for confirming the successful synthesis of the target compound and for identifying potential impurities.
The most notable expected changes in the IR spectrum of 4-(1H-Indol-1-yl)benzoic acid compared to its precursors are:
-
Disappearance of the Indole N-H Stretch: The substitution on the indole nitrogen will lead to the absence of the characteristic N-H stretching vibration.
-
Shifts in the Carboxylic Acid Vibrations: The electronic influence of the indolyl group is expected to modulate the frequencies of the O-H and C=O stretching vibrations of the benzoic acid moiety.
Comparative Spectral Analysis
A direct comparison of the IR spectra of 4-(1H-Indol-1-yl)benzoic acid with indole and benzoic acid reveals the structural modifications at a molecular level.
The Indole Moiety: From N-H to N-Ar
Indole exhibits a characteristic sharp stretching vibration for its N-H bond, typically observed around 3406 cm⁻¹[1]. This peak serves as a clear diagnostic marker for an unsubstituted indole nitrogen. In the spectrum of 4-(1H-Indol-1-yl)benzoic acid, this peak is conspicuously absent, providing strong evidence for the successful N-arylation.
The aromatic C-H stretching vibrations of the indole ring are expected to appear in the region of 3100-3000 cm⁻¹, often overlapping with the aromatic C-H stretches of the benzoic acid ring. The C=C stretching vibrations within the indole ring typically appear in the 1600-1450 cm⁻¹ region.
The Benzoic Acid Moiety: Electronic Perturbations
Benzoic acid is characterized by two very prominent features in its IR spectrum:
-
A very broad O-H stretching band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, a result of strong hydrogen bonding between carboxylic acid dimers[2][3][4].
-
An intense carbonyl (C=O) stretching band. For aromatic carboxylic acids, this peak is typically found in the range of 1710-1680 cm⁻¹[2][4]. Conjugation with the aromatic ring can lower this frequency[2][5][6].
In 4-(1H-Indol-1-yl)benzoic acid, the fundamental characteristics of the carboxylic acid group remain. However, the electronic nature of the N-indolyl substituent can influence the precise position of the C=O stretch. The delocalization of the nitrogen lone pair into the indole ring system can affect the electronic density of the attached benzoic acid, potentially causing a shift in the carbonyl absorption frequency.
Tabulated Comparison of Characteristic Peaks
The following table summarizes the key diagnostic IR absorption bands for 4-(1H-Indol-1-yl)benzoic acid and its precursors.
| Functional Group | Vibrational Mode | Indole (cm⁻¹) | Benzoic Acid (cm⁻¹) | 4-(1H-Indol-1-yl)benzoic acid (Predicted, cm⁻¹) |
| Indole N-H | Stretch | ~3406[1] | - | Absent |
| Carboxylic Acid O-H | Stretch (H-bonded) | - | 3300-2500 (very broad)[2][3][4] | 3300-2500 (very broad) |
| Aromatic C-H | Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Carbonyl C=O | Stretch | - | 1710-1680[2][4] | ~1700-1680 (slight shift expected) |
| Aromatic C=C | Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| Carboxylic Acid C-O | Stretch | - | ~1320-1210 | ~1320-1210 |
| Carboxylic Acid O-H | Bend (out-of-plane) | - | ~920 (broad) | ~920 (broad) |
Experimental Protocol: Acquiring High-Quality FTIR Data
To obtain a reliable IR spectrum of 4-(1H-Indol-1-yl)benzoic acid, the following protocol is recommended.
Sample Preparation (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid 4-(1H-Indol-1-yl)benzoic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the ATR press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Data Analysis Workflow
The following diagram illustrates a systematic approach to analyzing the obtained FTIR spectrum.
Caption: Workflow for FTIR spectral analysis of 4-(1H-Indol-1-yl)benzoic acid.
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy is an indispensable tool for the characterization of 4-(1H-Indol-1-yl)benzoic acid. The key diagnostic features—the absence of the indole N-H stretch and the presence of the characteristic carboxylic acid O-H and C=O bands—provide a clear and rapid method for confirming the identity and purity of the synthesized compound. By comparing the spectrum to those of the starting materials, researchers can confidently verify the success of the N-arylation reaction. This guide provides a foundational understanding for the interpretation of the vibrational spectrum of this important molecule and its analogues.
References
-
Chemistry LibreTexts. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
YouTube. (2024, March 15). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
A Technical Guide to the Melting Point Analysis of 4-(1H-Indol-1-yl)benzoic Acid: A Critical Quality Attribute
For researchers, scientists, and professionals in drug development, the physical and chemical characterization of novel compounds is a cornerstone of robust and reproducible research. The melting point of a crystalline solid is a fundamental and powerful indicator of purity. This guide provides an in-depth technical comparison and procedural overview for determining the melting point range of 4-(1H-Indol-1-yl)benzoic acid, a key heterocyclic building block in medicinal chemistry. While a definitive, published melting point for this specific compound is not consistently reported in publicly available literature, this guide will establish a framework for its empirical determination and comparison against structurally related analogs.
The precise melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. Impurities present in a sample will typically depress and broaden this melting point range. Therefore, accurate melting point determination is a critical quality control step in the synthesis and purification of any new chemical entity.
Comparative Melting Point Data
To provide context for the experimental determination of the melting point of 4-(1H-Indol-1-yl)benzoic acid, a comparison with structurally related benzoic acid derivatives is instructive. The table below presents the reported melting points of benzoic acid and a pyrrol-substituted analog, which can serve as benchmarks.
| Compound Name | Structure | Reported Melting Point (°C) | Citation |
| Benzoic Acid | C₇H₆O₂ | 121 - 123 | [1][2] |
| 4-(1H-Pyrrol-1-yl)benzoic Acid | C₁₁H₉NO₂ | 286 - 289 | [3] |
| 4-(1H-Indol-1-yl)benzoic acid | C₁₅H₁₁NO₂ | Not Available |
The significant difference in melting points between benzoic acid and 4-(1H-Pyrrol-1-yl)benzoic acid highlights the influence of the heterocyclic substituent on the crystal lattice energy of the molecule. The larger, more rigid indole ring in 4-(1H-Indol-1-yl)benzoic acid is expected to result in a higher melting point compared to benzoic acid, likely influenced by intermolecular forces such as hydrogen bonding and pi-stacking interactions.
Experimental Protocol for Melting Point Determination
The following protocol outlines a standardized method for determining the melting point range of a crystalline solid, such as 4-(1H-Indol-1-yl)benzoic acid, using a digital melting point apparatus. This procedure is designed to ensure accuracy and reproducibility.
Materials:
-
Dry, crystalline sample of 4-(1H-Indol-1-yl)benzoic acid
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)
-
Spatula
-
Mortar and pestle (optional, for grinding large crystals)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent will depress the melting point.
-
If the crystals are large, gently grind them into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be approximately 2-3 mm.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to tightly pack the sample at the bottom.
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set the starting temperature to approximately 20°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.
-
Set the heating rate (ramp rate). For a precise measurement, a slow ramp rate of 1-2°C per minute is recommended.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin the heating program.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe the sample and record the temperature at which the last solid crystal melts (the clear point).
-
The recorded range between the onset of melting and the clear point is the melting point range of the sample.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely ground powder ensures efficient and uniform heat transfer throughout the sample, leading to a sharper, more accurate melting point reading.
-
Slow Ramp Rate: A slow heating rate of 1-2°C per minute allows the sample and the thermometer to be in thermal equilibrium, preventing a lag in the temperature reading and an artificially high observed melting point.
-
Dry Sample: Solvents act as impurities and will cause a depression and broadening of the melting point range, leading to inaccurate results.
Visualizing the Workflow and Chemical Structures
To further clarify the experimental process and the chemical context, the following diagrams are provided.
Caption: Experimental workflow for melting point determination.
Sources
Technical Comparison Guide: Elemental Analysis Validation of 4-(1H-Indol-1-yl)benzoic acid
Executive Summary
4-(1H-Indol-1-yl)benzoic acid is a critical N-arylated scaffold often utilized in the development of PPAR agonists, anti-cancer agents, and fluorescent probes. While High-Resolution Mass Spectrometry (HRMS) and NMR confirm molecular identity, they often fail to detect bulk impurities such as trapped solvents, inorganic salts, or moisture.
Elemental Analysis (EA) remains the "Gold Standard" for establishing bulk purity (
Theoretical Framework & Calculation
To validate the purity of 4-(1H-Indol-1-yl)benzoic acid, one must first establish the precise theoretical mass percentages based on IUPAC standard atomic weights.
Molecular Definition[1]
-
IUPAC Name: 4-(1H-Indol-1-yl)benzoic acid[1]
-
Structure: An indole ring attached via Nitrogen (N1) to the 4-position of a benzoic acid moiety.
-
Molecular Formula:
[1]
Atomic Weight Standards (IUPAC 2022)
Calculation Logic
The molecular weight (MW) is calculated as follows:
Theoretical Percentages:
Experimental Protocol: Combustion Analysis
Objective: To determine if the synthesized bulk material matches the theoretical calculation within the standard acceptance limit of
Workflow Diagram
The following diagram illustrates the critical path from synthesis to validated data, emphasizing the "Drying" step which is the most common point of failure for this carboxylic acid derivative.
Caption: Critical path for Elemental Analysis. The red node (Drying) is the primary variable affecting the Hydrogen and Carbon error rates.
Detailed Methodology
-
Sample Preparation:
-
Recrystallize the crude product (typically from Ethanol or Ethyl Acetate/Hexane).
-
Crucial: Dry the sample under high vacuum (
) at for at least 24 hours. Benzoic acid derivatives are prone to forming stable solvates or trapping moisture (hydrogen bonding).
-
-
Calibration:
-
Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (
) as the standard. K-factor stability must be confirmed.
-
-
Combustion:
-
Weigh
of the dried sample into a tin capsule. -
Add Tungsten Trioxide (
) powder if necessary to aid combustion (prevents carbide formation). -
Combust at
in an oxygen-rich environment.
-
-
Detection:
-
Gases (
) are separated via reduction columns and detected by Thermal Conductivity Detectors (TCD).
-
Comparative Analysis: Pass/Fail Scenarios
This section compares the "Pure" theoretical values against common experimental outcomes. This data allows you to diagnose specific impurities without re-running expensive NMR/MS immediately.
Data Table: Diagnostic Fingerprints
| Scenario | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Diagnosis | |
| Theoretical | 75.94 | 4.67 | 5.90 | 0.00 | Target |
| Acceptable Range | 75.54 – 76.34 | 4.27 – 5.07 | 5.50 – 6.30 | PASS (Pure) | |
| Fail: Wet Sample | 73.20 ( | 4.90 ( | 5.60 ( | C: -2.7% | Trapped Water ( |
| Fail: Solvent Trap | 74.80 ( | 5.10 ( | 5.50 ( | H: +0.43% | Trapped Ethanol ( |
| Fail: Inorganic | 70.50 ( | 4.30 ( | 5.40 ( | All Low | Non-combustible salt (e.g., Cu/Pd) |
Impurity Impact Logic
The following diagram visualizes how specific impurities shift the experimental results away from the theoretical center.
Caption: Vector shift of elemental results based on contamination type. "Water Impurity" is the most common failure mode for benzoic acid derivatives.
Troubleshooting & Validation Strategy
If your EA results fall outside the
-
The "Water Check":
-
If C is low and H is high, calculate the formula for a hydrate:
. -
Recalculate theoretical values. If the experimental data matches the hydrate values perfectly, the compound is pure but hygroscopic.
-
Action: Dry at
over or report as the hemi-hydrate.
-
-
The "Ash Check":
-
If all percentages (C, H, N) are lower than theoretical by a consistent factor (e.g., all are 95% of expected value), you have inorganic contamination (Silica, Copper salts from Ullmann coupling).
-
Action: Perform an ash test or ICP-MS to identify the metal. Repurify via acid/base extraction to remove metal salts.
-
-
Alternative Validation (HRMS):
-
If EA consistently fails due to difficult combustion (common with nitrogen-rich heterocycles), JOC guidelines permit High-Resolution Mass Spectrometry (HRMS) as a substitute for purity evidence, provided NMR confirms the absence of solvents.
-
Target:
(Calculated).
-
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[2][4][5] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[4] [Link][1]
-
Thompson, M. (2008). CHN Analysis: The Gold Standard for Purity. Royal Society of Chemistry, AMC Technical Briefs. [Link][1]
Sources
A Senior Application Scientist's Guide to the Characterization of 4-(1H-Indol-1-yl)benzoic acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of starting materials and intermediates are paramount. This guide provides an in-depth technical overview of the essential analytical techniques for the characterization of 4-(1H-Indol-1-yl)benzoic acid, a key building block in the synthesis of various pharmacologically active molecules. We will explore the "why" and "how" behind these methods, offering a comparative framework for evaluating a certified reference standard against an in-house or alternative standard.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all other batches of a material are measured. Its well-defined purity, identity, and physical characteristics ensure the reliability and reproducibility of experimental results. In drug development, using a thoroughly characterized reference standard is not just good science; it is a regulatory expectation. It forms the basis for method validation, stability studies, and quality control, ultimately ensuring the safety and efficacy of the final drug product.
Orthogonal Analytical Approach for Comprehensive Characterization
A single analytical technique is rarely sufficient to fully characterize a reference standard. An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, provides a comprehensive and robust assessment of a compound's identity and purity. This guide will focus on a suite of essential analytical methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is the workhorse for determining the purity of a chemical compound and identifying any related impurities. The principle lies in the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. By carefully selecting the column chemistry and mobile phase composition, we can achieve separation of the main compound from any synthesis byproducts, degradants, or residual starting materials.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is designed to provide a robust method for the purity analysis of 4-(1H-Indol-1-yl)benzoic acid, adhering to the principles outlined in USP General Chapter <621> Chromatography[1].
Objective: To determine the purity of 4-(1H-Indol-1-yl)benzoic acid and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the 4-(1H-Indol-1-yl)benzoic acid certified reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the in-house or alternative standard in the same manner as the certified reference standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Data Comparison: Certified vs. In-House Standard
| Parameter | Certified Reference Standard | In-House Standard | Interpretation |
| Purity (by area %) | 99.9% | 98.5% | The certified standard demonstrates higher purity. The in-house standard contains 1.4% more impurities. |
| Retention Time | 5.2 min | 5.2 min | Matching retention times provide confidence in the identity of the main peak in the in-house standard. |
| Impurity Profile | Single impurity at 3.8 min (0.1%) | Impurity at 3.8 min (0.8%) and a new impurity at 6.1 min (0.7%) | The in-house standard has a higher level of a known impurity and contains an additional unknown impurity. |
This side-by-side comparison highlights the value of a certified reference standard. The in-house material, while having the correct main component, contains a significantly higher level of impurities which could impact subsequent reactions or biological assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of a molecule. It provides detailed information about the chemical environment of each atom in the molecule. For 4-(1H-Indol-1-yl)benzoic acid, ¹H and ¹³C NMR are essential.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Data Comparison
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Certified Standard) | In-House Standard Observations |
| ~13.0 | br s | 1H | -COOH | Consistent |
| 8.12 | d | 2H | Protons on benzoic acid ring ortho to -COOH | Consistent |
| 7.80 | d | 2H | Protons on benzoic acid ring meta to -COOH | Consistent |
| 7.70 | d | 1H | Indole proton | Consistent |
| 7.60 | d | 1H | Indole proton | Consistent |
| 7.20 | t | 1H | Indole proton | Consistent |
| 7.10 | t | 1H | Indole proton | Consistent |
| 6.60 | d | 1H | Indole proton | Consistent |
| - | - | - | - | Small unassigned peaks in the aromatic and aliphatic regions. |
¹³C NMR Data Comparison
The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments.
| Chemical Shift (δ, ppm) | Assignment (Certified Standard) | In-House Standard Observations |
| ~167.0 | -COOH | Consistent |
| ~140.0 | Quaternary Carbon (Benzoic Acid) | Consistent |
| ~136.0 | Quaternary Carbon (Indole) | Consistent |
| ~131.0 | CH (Benzoic Acid) | Consistent |
| ~130.0 | Quaternary Carbon (Benzoic Acid) | Consistent |
| ~129.0 | Quaternary Carbon (Indole) | Consistent |
| ~123.0 | CH (Indole) | Consistent |
| ~122.0 | CH (Indole) | Consistent |
| ~121.0 | CH (Benzoic Acid) | Consistent |
| ~120.0 | CH (Indole) | Consistent |
| ~110.0 | CH (Indole) | Consistent |
| ~104.0 | CH (Indole) | Consistent |
| - | - | Additional peaks at ~40 ppm and ~150 ppm, suggesting impurities. |
The consistent chemical shifts and integrations between the certified and in-house standards in the primary signals confirm the identity of the bulk material. However, the presence of unassigned peaks in the in-house standard's spectra strongly suggests the presence of impurities, corroborating the HPLC data.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm that the synthesized compound has the correct molecular formula.
Experimental Protocol: ESI-MS
Objective: To confirm the molecular weight of 4-(1H-Indol-1-yl)benzoic acid.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
Data Comparison
| Ion Mode | Expected m/z [M+H]⁺ / [M-H]⁻ | Certified Standard (Observed m/z) | In-House Standard (Observed m/z) |
| Positive | 252.09 | 252.10 | 252.10 |
| Negative | 250.08 | 250.07 | 250.07 |
The observed mass-to-charge ratios for both the certified and in-house standards are in excellent agreement with the expected molecular weight of 4-(1H-Indol-1-yl)benzoic acid (C₁₅H₁₁NO₂ = 251.26 g/mol ). This provides strong evidence for the correct identity of the main component in both samples.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as an excellent tool for confirming the presence of key structural features.
Key Functional Group Vibrations
Caption: Key functional groups and their expected IR absorption regions.
Spectral Comparison
A visual comparison of the FTIR spectra of the certified and in-house standards should show a high degree of similarity in the "fingerprint region" (<1500 cm⁻¹). Any significant differences in this region could indicate the presence of impurities or a different polymorphic form. The presence of the characteristic broad O-H stretch, the C=O stretch, and aromatic C-H and C=C stretches in both samples would further confirm the identity of the compound.
Conclusion: The Value of a Multi-faceted Approach
This guide has outlined a comprehensive, multi-technique approach for the characterization of 4-(1H-Indol-1-yl)benzoic acid. By employing orthogonal methods such as HPLC, NMR, MS, and FTIR, researchers can build a complete profile of their reference standard, ensuring its identity, purity, and suitability for its intended use. The comparative data presented underscores the importance of using a certified reference standard as a benchmark for in-house materials, a practice that is fundamental to ensuring data integrity and the successful progression of research and development projects.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Snyder, L.R., Kirkland, J.J., & Dolan, J.W. (2010).
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed.[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 4-(1H-Indol-1-yl)benzoic acid
Hazard Assessment: A Proactive Stance on Safety
Given the chemical structure of 4-(1H-Indol-1-yl)benzoic acid, which combines an indole ring and a benzoic acid moiety, we must anticipate potential hazards associated with both functional groups. Aromatic carboxylic acids can be irritating to the skin and eyes, and may cause respiratory irritation if inhaled as a dust.[1][2][3] Indole and its derivatives can also be harmful if swallowed or absorbed through the skin.[4][5] Therefore, a conservative approach that addresses these potential risks is necessary.
Anticipated Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Serious Eye Irritation: Can cause significant eye irritation or damage.[1][3][6]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 4-(1H-Indol-1-yl)benzoic acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles entering the eyes and face.[7][8] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a good barrier against a range of organic chemicals, including acids and aromatic compounds.[7][9][10] |
| Body Protection | A lab coat, protective apron, and closed-toe shoes. | Prevents skin contact with the chemical and protects personal clothing.[7][8][11] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge with a particulate pre-filter. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[8][12] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][2][4] Keep the container tightly closed.[1][2][4]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Engineering Controls: All handling of powdered 4-(1H-Indol-1-yl)benzoic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Donning PPE: Follow the donning sequence outlined in the workflow diagram below.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Doffing PPE: Follow the doffing sequence in the workflow diagram to prevent cross-contamination.
Personal Protective Equipment Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. Indole GHS SDS MSDS Sheet [methylindole.com]
- 5. fishersci.com [fishersci.com]
- 6. labbox.es [labbox.es]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. safelyio.com [safelyio.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. solusgrp.com [solusgrp.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. edvotek.com [edvotek.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
